CypD-IN-29
Description
Properties
IUPAC Name |
3-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S/c27-21-10-8-18(9-11-21)16-30-25(34)19-5-3-6-22(14-19)32-13-12-29-26(32)35-17-24(33)31-23-7-2-1-4-20(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPJUYVZASTWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Avelumab Clinical Trials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the clinical trial results for avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the efficacy, safety, and methodologies of key avelumab clinical trials. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
Avelumab is a fully human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 and B7.1 receptors.[1][2][3] This blockade removes the inhibitory signals that suppress T-cell activation and proliferation, thereby restoring the immune system's ability to recognize and attack tumor cells.[4] A unique feature of avelumab is its native Fc region, which can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a potential dual mechanism of action.[1][2][4]
References
Avelumab for Metastatic Urothelial Carcinoma: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of avelumab, a human anti-programmed death ligand 1 (PD-L1) monoclonal antibody, for the treatment of metastatic urothelial carcinoma (mUC). It details the mechanism of action, pivotal clinical trial protocols, and summarizes key efficacy and safety data.
Mechanism of Action
Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets PD-L1.[1] Its therapeutic effect is believed to stem from a dual mechanism of action.
-
Immune Checkpoint Blockade : Programmed death ligand 1 (PD-L1) can be expressed on tumor cells and tumor-infiltrating immune cells.[2] Its interaction with the PD-1 and B7.1 receptors on T-cells and other immune cells suppresses cytotoxic T-cell activity, proliferation, and cytokine production, allowing cancer cells to evade the host immune system.[2][3] Avelumab selectively binds to PD-L1, blocking this interaction.[1] This inhibition removes the suppressive signals, thereby restoring and enhancing T-cell-mediated anti-tumor immune responses.[3][4] Unlike some other checkpoint inhibitors, avelumab leaves the PD-1/PD-L2 interaction intact.[5]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Avelumab possesses a native, wild-type IgG1 Fc region.[4] This region can engage with Fc receptors on immune effector cells, such as Natural Killer (NK) cells.[1][3] In preclinical in vitro models, this engagement has been shown to induce ADCC, leading to the direct lysis of tumor cells.[1][4][5] This suggests a second, distinct mechanism for its anti-tumor activity.[1]
Pivotal Clinical Trials and Experimental Protocols
Avelumab's approval and establishment as a standard of care in metastatic urothelial carcinoma are primarily based on two key clinical trials: JAVELIN Bladder 100 (first-line maintenance) and JAVELIN Solid Tumor (second-line treatment).
The JAVELIN Bladder 100 trial was a Phase III, multicenter, randomized, open-label study that established avelumab as a standard-of-care maintenance therapy.[6][7]
-
Objective : To evaluate the efficacy and safety of avelumab plus best supportive care (BSC) versus BSC alone in patients with advanced UC that had not progressed after first-line platinum-based chemotherapy.[7][8]
-
Patient Population : The trial enrolled 700 patients with unresectable, locally advanced, or metastatic urothelial carcinoma.[8][9] Key inclusion criteria included:
-
No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy (gemcitabine plus either cisplatin or carboplatin).[9][10][11]
-
An interval of 4-10 weeks between the last chemotherapy dose and randomization.[9][12]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[9][10]
-
-
Treatment Protocol : Patients were randomized 1:1 to two arms:
-
Endpoints :
The JAVELIN Solid Tumor study was a Phase Ib, multicohort trial that provided the initial efficacy and safety data for avelumab in platinum-refractory mUC, leading to its accelerated FDA approval in this setting.[13][14][15]
-
Objective : To assess the antitumor activity and safety of avelumab in various solid tumors, including two expansion cohorts for mUC.[14]
-
Patient Population : The analysis pooled patients from two cohorts with locally advanced or metastatic UC whose disease had progressed after at least one platinum-based chemotherapy regimen.[13][14][16]
-
Treatment Protocol : Patients received avelumab at a dose of 10 mg/kg via intravenous infusion every 2 weeks until disease progression or unacceptable toxicity.[13][16]
-
Endpoints : Key endpoints included confirmed best overall response per RECIST v1.1, PFS, OS, and safety.[13][16]
Clinical Efficacy
The following tables summarize the key efficacy outcomes from the pivotal trials of avelumab in metastatic urothelial carcinoma.
Table 1: JAVELIN Bladder 100 - Efficacy in First-Line Maintenance (Overall Population)
| Endpoint | Avelumab + BSC (n=350) | BSC Alone (n=350) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Initial Analysis (>19 mo follow-up) [6][17] | ||||
| Median Overall Survival | 21.4 months | 14.3 months | 0.69 (0.56 - 0.86) | 0.001 |
| 1-Year Overall Survival Rate | 71.3% | 58.4% | ||
| Median Progression-Free Survival | 3.7 months | 2.0 months | 0.62 (0.52 - 0.75) | |
| Updated Analysis (≥2 yrs follow-up) [8] | ||||
| Median Overall Survival | 23.8 months | 15.0 months | 0.76 (0.63 - 0.91) | 0.0036 |
| 2-Year Overall Survival Rate | 49.8% | 38.4% |
| 2-Year Progression-Free Survival Rate | 23.4% | 7.1% | | |
Table 2: JAVELIN Bladder 100 - Median Overall Survival by Subgroup (≥38 mo follow-up)
| Subgroup | Avelumab + BSC | BSC Alone | Hazard Ratio (95% CI) |
|---|---|---|---|
| Best Response to Prior Chemo [18] | |||
| Complete Response (CR) | 39.8 months | 26.8 months | 0.72 (0.482 - 1.076)[19] |
| Partial Response (PR) | 19.2 months | 12.8 months | |
| Stable Disease (SD) | 22.3 months | 14.0 months | |
| Metastatic Site at Chemo Start [20] | |||
| Non-visceral Metastases (n=318) | 31.4 months | 17.1 months | 0.60 (0.45 - 0.79) |
| Lymph Node-only Disease (n=102) | 31.9 months | 22.7 months | 0.86 (0.51 - 1.47) |
Table 3: JAVELIN Solid Tumor - Efficacy in Second-Line Treatment (≥2 yrs follow-up) [13][16][21]
| Endpoint | Value (n=242 post-platinum patients) | 95% Confidence Interval |
|---|---|---|
| Confirmed Objective Response Rate (ORR) | 16.5% | 12.1% - 21.8% |
| Complete Response (CR) | 4.1% | |
| Partial Response (PR) | 12.4% | |
| Median Duration of Response | 20.5 months | 9.7 - Not Estimable |
| Median Progression-Free Survival (PFS) | 1.6 months | 1.4 - 2.7 |
| 12-Month PFS Rate | 16.8% | 11.9% - 22.4% |
| Median Overall Survival (OS) | 7.0 months | 5.9 - 8.5 |
| 24-Month OS Rate | 20.1% | 15.2% - 25.4% |
Safety and Tolerability Profile
Avelumab has a manageable safety profile consistent with the anti-PD-L1/PD-1 class of agents.[7][22] The most common adverse events are immune-related.
Table 4: Summary of Adverse Events (AEs) in Pivotal Trials
| Adverse Event Category | JAVELIN Bladder 100 (Avelumab Arm, n=344) | JAVELIN Solid Tumor (n=249) |
|---|---|---|
| Any-Cause AEs | ||
| Any Grade | 98.0%[17] | N/A |
| Grade ≥3 | 47.4%[17] | N/A |
| Treatment-Related AEs (TRAEs) | ||
| Any Grade | 78.2%[22] | N/A |
| Grade ≥3 | 19.5%[22] | N/A |
| TRAE leading to discontinuation | 11.6%[22] | N/A |
| Immune-Related AEs (irAEs) | ||
| Any Grade | 32.3%[22] | 25-36% (in subgroups)[9] |
| Grade ≥3 | 7.6%[22] | 15-19% (in subgroups)[9] |
| Most Common Grade ≥3 AEs (>2%) | Urinary tract infection, anemia, hematuria, fatigue, back pain[23] | Lipase increased (3.5%), Amylase increased (2.3%)[22] |
Conclusion
Avelumab has fundamentally altered the treatment paradigm for metastatic urothelial carcinoma. The JAVELIN Bladder 100 trial established avelumab first-line maintenance as a standard of care for patients who do not progress on initial platinum-based chemotherapy, demonstrating a significant and sustained overall survival benefit.[8][17] Its dual mechanism of action, combining checkpoint blockade with potential ADCC, provides a strong rationale for its efficacy. The safety profile is well-characterized and manageable for most patients. Ongoing research continues to explore its utility in other settings, including for cisplatin-ineligible patients and in combination with other agents.[24][25]
References
- 1. A review of avelumab in locally advanced and metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. jwatch.org [jwatch.org]
- 7. JAVELIN Bladder 100 Study of Avelumab for Urothelial Cancer Meets Primary Endpoint - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Avelumab first-line maintenance for advanced urothelial carcinoma: long-term outcomes from the JAVELIN Bladder 100 trial in older patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vjoncology.com [vjoncology.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Avelumab in metastatic urothelial carcinoma after platinum failure (JAVELIN Solid Tumor): pooled results from two expansion cohorts of an open-label, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Avelumab as second-line therapy for metastatic, platinum-treated urothelial carcinoma in the phase Ib JAVELIN Solid Tumor study: 2-year updated efficacy and safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avelumab Maintenance Therapy for Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. A Study Of Avelumab In Patients With Locally Advanced Or Metastatic Urothelial Cancer (JAVELIN Bladder 100) [clin.larvol.com]
- 20. Avelumab First-line Maintenance for Advanced Urothelial Carcinoma: Long-term Outcomes from the JAVELIN Bladder 100 Trial in Patients with Nonvisceral or Lymph Node-only Disease. [vivo.weill.cornell.edu]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. ascopubs.org [ascopubs.org]
- 23. onclive.com [onclive.com]
- 24. First-line avelumab for patients with PD-L1-positive metastatic or locally advanced urothelial cancer who are unfit for cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Facebook [cancer.gov]
Avelumab in Combination Immunotherapy: A Technical Guide for Researchers
A Deep Dive into Mechanisms, Clinical Efficacy, and Experimental Frameworks
For Immediate Release
This technical guide provides a comprehensive overview of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, and its role in combination immunotherapy for various malignancies.[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document details avelumab's mechanism of action, summarizes key clinical trial data, and outlines experimental protocols for pivotal studies.
Core Mechanism of Action
Avelumab is an immune checkpoint inhibitor that specifically targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.[1][3][5] By binding to PD-L1, avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, which are found on T cells and antigen-presenting cells.[3][4][5] This blockade releases the inhibitory effects of PD-L1 on the immune system, thereby restoring anti-tumor immune responses.[1][5]
A unique feature of avelumab is its native, unmodified Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[2][4][6] This dual mechanism of action, combining checkpoint blockade with the potential for direct tumor cell lysis by natural killer (NK) cells, distinguishes avelumab from other anti-PD-L1/PD-1 antibodies.[2][6]
References
- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PD-L1 blockade with avelumab: A new paradigm for treating Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab: A Comprehensive Technical Review of its Mechanism, Clinical Efficacy, and Patient Support Framework
Abstract
Avelumab is a human IgG1 monoclonal antibody that has emerged as a significant immunotherapeutic agent in the oncology landscape. It functions through a dual mechanism of action: the inhibition of the programmed death-ligand 1 (PD-L1) pathway and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC). This technical guide provides an in-depth overview of Avelumab, tailored for researchers, scientists, and drug development professionals. It details the molecular signaling pathways, summarizes key clinical trial data across various malignancies, and outlines the methodologies of pivotal preclinical and clinical experiments. Furthermore, this document includes information on the patient assistance program available for Avelumab.
Introduction to Avelumab
Avelumab is an immune checkpoint inhibitor designed to counteract one of the primary mechanisms by which tumors evade the host immune system.[1][2] By targeting PD-L1, Avelumab reinvigorates anti-tumor immune responses.[1][2] A distinguishing feature of Avelumab is its native Fc region, which enables it to engage innate immune cells and trigger ADCC.[2] Approved by the FDA in 2017, Avelumab is indicated for the treatment of several cancers, including metastatic Merkel cell carcinoma (MCC), locally advanced or metastatic urothelial carcinoma (UC), and advanced renal cell carcinoma (RCC).[3]
Mechanism of Action
Avelumab's anti-tumor activity is attributed to two distinct, yet complementary, mechanisms:
Blockade of the PD-1/PD-L1 Pathway
Tumor cells can express PD-L1 on their surface, which interacts with the PD-1 receptor on activated T cells.[1][4] This interaction delivers an inhibitory signal to the T cell, leading to its inactivation and preventing it from attacking the cancer cell.[1] Avelumab binds to PD-L1, physically blocking its interaction with the PD-1 receptor, thereby releasing the "brake" on the T-cell-mediated anti-tumor response.[5][6] This blockade restores T-cell activation, proliferation, and cytokine production, leading to the destruction of tumor cells.[4]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Unlike some other antibodies targeting the PD-1/PD-L1 axis, Avelumab possesses a wild-type IgG1 Fc region. This region can be recognized by Fc receptors (FcγRIIIa) on immune effector cells, most notably Natural Killer (NK) cells. When Avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region acts as a bridge, linking the tumor cell to an NK cell.[5] This engagement activates the NK cell, causing it to release cytotoxic granules (perforin and granzymes) that induce apoptosis in the targeted tumor cell.[2] This mechanism allows for direct killing of tumor cells, independent of T-cell activity.[2]
Experimental Protocols
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a common method for assessing Avelumab's ability to induce ADCC against tumor cells.
-
Effector and Target Cell Preparation:
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. For more specific assays, Natural Killer (NK) cells are purified from PBMCs using negative selection kits.[7]
-
Target Cells: Human tumor cell lines with known PD-L1 expression (e.g., H441 or H460 lung cancer cell lines) are used.[7] To modulate PD-L1 expression, cells can be pre-treated with IFNγ.[7][8]
-
-
Cytotoxicity Assay (Chromium-51 Release):
-
Target cells are labeled with 51Cr for 1 hour at 37°C.[9][10]
-
Labeled target cells are washed and plated in 96-well plates.
-
Avelumab or an isotype control antibody is added at various concentrations.[7]
-
Effector cells (PBMCs or NK cells) are added at different effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).[7][10]
-
The plate is incubated for 4 hours at 37°C.[7]
-
The supernatant is harvested, and the amount of 51Cr released from lysed cells is measured using a gamma counter.
-
Percent specific lysis is calculated based on spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
-
Alternative Assay (LDH Release): A non-radioactive alternative involves measuring the release of lactate dehydrogenase (LDH) from lysed cells using a commercially available kit.[11]
T-Cell Activation Assay
This protocol is used to determine if Avelumab can enhance antigen-specific T-cell responses.
-
PBMC Stimulation: PBMCs from healthy donors or cancer patients are stimulated with specific viral or tumor antigen peptides (e.g., Flu or HIV-gag peptides) for an extended period (e.g., 7 days) to activate antigen-specific T cells.[12]
-
Treatment: Avelumab or an isotype control is added to the cell cultures.[12]
-
Readout - Intracellular Cytokine Staining:
-
Treated PBMCs are restimulated with the antigen peptides.
-
Cells are stained for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFNγ) and degranulation markers (e.g., CD107a).[12]
-
The frequency of multifunctional (IFNγ+ and CD107a+) CD8+ T cells is quantified by flow cytometry. An increase in this population indicates enhanced T-cell activation.[12]
-
-
Readout - Proliferation Assay:
-
T cells are labeled with a fluorescent dye (e.g., CFSE) before stimulation.
-
After the culture period, the dilution of the dye, which corresponds to cell division, is measured by flow cytometry.
-
Clinical Efficacy and Safety Data
Avelumab has been evaluated in numerous clinical trials across a range of solid tumors. The JAVELIN clinical trial program has been central to establishing its efficacy and safety profile.[2]
Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)
The JAVELIN Merkel 200 trial was a pivotal phase II study that led to Avelumab's first approval. The tables below summarize data for both chemotherapy-refractory (Part A) and treatment-naive (Part B) patients.
Table 1: Efficacy in Chemotherapy-Refractory mMCC (Part A, N=88)
| Endpoint | Result | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|
| Objective Response Rate (ORR) | 33.0% | 23.3% - 43.8% | [5][13] |
| Complete Response (CR) | 11.4% | 6.6% - 19.9% | [5][13] |
| Median Duration of Response | Not Reached | 18.0 months - Not Estimable | [13] |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 - 4.2 months | |
| Median Overall Survival (OS) | 12.6 months | 7.5 - 17.1 months | [14] |
| 5-Year OS Rate | 26% | 17% - 36% |[14] |
Table 2: Efficacy in First-Line mMCC (Part B, N=116)
| Endpoint | Result | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|
| Objective Response Rate (ORR) | 39.7% | 30.7% - 49.2% | [1][2] |
| Durable Response Rate (≥6 months) | 30.2% | 22.0% - 39.4% | [1][2] |
| Median Progression-Free Survival (PFS) | 4.1 months | 1.4 - 6.1 months | [1][2] |
| Median Overall Survival (OS) | 20.3 months | 12.4 months - Not Estimable |[1][2] |
-
Safety Profile: In the first-line setting, treatment-related adverse events (TRAEs) of any grade occurred in 81.0% of patients, with grade 3/4 events in 18.1%.[1] No treatment-related deaths were reported.[1]
Advanced Urothelial Carcinoma (JAVELIN Bladder 100)
This phase III trial established Avelumab as a first-line maintenance therapy for patients with advanced UC that has not progressed on platinum-based chemotherapy.[15][16]
Table 3: Efficacy of Avelumab First-Line Maintenance in aUC (N=700)
| Endpoint | Avelumab + Best Supportive Care (BSC) | BSC Alone | Hazard Ratio (HR) [95% CI] | Citation |
|---|---|---|---|---|
| Median Overall Survival (OS) | 23.8 months | 15.0 months | 0.76 [0.63 - 0.91] | [17] |
| Median Progression-Free Survival (PFS) | 5.5 months | 2.1 months | 0.54 [0.46 - 0.64] | [17] |
| 2-Year OS Rate | 49.8% | 38.4% | N/A | [17] |
| 2-Year PFS Rate | 23.4% | 7.1% | N/A |[17] |
-
Safety Profile: The safety profile was manageable and consistent with previous reports.[17] The most common TRAEs included pruritus, hypothyroidism, fatigue, and diarrhea.[17]
Combination Therapies
Avelumab is also being investigated in combination with other anti-cancer agents. For instance, the AURA Oncodistinct-004 trial evaluated Avelumab with neoadjuvant chemotherapy in muscle-invasive bladder cancer (MIBC).
Table 4: Pathological Complete Response (pCR) in Cisplatin-Eligible MIBC (AURA Oncodistinct-004)
| Treatment Arm | pCR Rate | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|
| ddMVAC + Avelumab | 58% | 42% - 72% | [18] |
| Gemcitabine-Cisplatin + Avelumab | 53% | 37% - 68% |[18] |
Avelumab Patient Assistance Program: CoverOne®
Recognizing the financial challenges that can accompany cancer treatment, a patient support program named CoverOne® is available for Avelumab. This program offers a range of services to eligible patients.
-
Co-Pay Assistance: For patients with commercial insurance, CoverOne® may help reduce out-of-pocket co-pay costs.
-
Patient Assistance Program: This component provides Avelumab at no cost to patients who meet specific eligibility criteria related to income, insurance status (e.g., uninsured), and residency.
-
Reimbursement Support: CoverOne® can assist patients and healthcare providers in understanding insurance coverage and reimbursement processes for Avelumab.
To access these services, healthcare providers can complete an enrollment form on behalf of their patients. It is important to note that patients covered by federal or state healthcare programs like Medicare and Medicaid are generally not eligible for co-pay assistance.
Conclusion
Avelumab represents a key advancement in cancer immunotherapy, with a unique dual mechanism of action that engages both adaptive and innate immunity. Its efficacy has been demonstrated in multiple solid tumors, leading to its establishment as a standard of care in specific indications. The preclinical and clinical data robustly support its role in blocking the PD-L1 pathway and mediating ADCC. Ongoing research continues to explore its potential in combination therapies and across a broader range of malignancies. The provision of a comprehensive patient assistance program further supports its clinical application by addressing potential financial barriers to treatment.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. First-line avelumab in a cohort of 116 patients with metastatic Merkel cell carcinoma (JAVELIN Merkel 200): primary and biomarker analyses of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Item - TABLE 1 from First-line Avelumab plus Chemotherapy in Patients with Advanced Solid Tumors: Results from the Phase Ib/II JAVELIN Chemotherapy Medley Study - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of natural killer antibody-dependent cell cytotoxicity and of clinical activity of cetuximab plus avelumab in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Avelumab in patients with previously treated metastatic Merkel cell carcinoma (JAVELIN Merkel 200): updated overall survival data after >5 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. tandfonline.com [tandfonline.com]
- 18. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to the Management of Avelumab Infusion-Related Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, is a valuable therapeutic agent in the treatment of various malignancies. However, its administration is associated with a notable incidence of infusion-related reactions (IRRs). Understanding the nuances of these reactions, from their immunological underpinnings to their clinical management, is critical for optimizing patient safety and treatment continuity. This technical guide provides a comprehensive overview of avelumab-associated IRRs, consolidating quantitative data from pivotal clinical trials, detailing experimental and clinical management protocols, and visualizing the implicated biological pathways and operational workflows.
Introduction
Avelumab is a human IgG1 monoclonal antibody that targets PD-L1, thereby blocking its interaction with the PD-1 receptor and restoring anti-tumor immune responses.[1][2] A unique feature of avelumab is its native Fc region, which can engage immune effector cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4] While this dual mechanism of action is therapeutically advantageous, it is also thought to contribute to the occurrence of infusion-related reactions.[4] IRRs are a common adverse event with monoclonal antibody therapies and are characterized by a constellation of symptoms that can range from mild to life-threatening.[5][6] Proactive and systematic management is therefore paramount.
Incidence and Characteristics of Avelumab Infusion-Related Reactions
Clinical data from extensive studies, including the JAVELIN Solid Tumor and JAVELIN Merkel 200 trials, have provided a clear picture of the incidence and nature of avelumab-associated IRRs. The majority of these reactions are of low grade and tend to occur during the initial infusions.
Table 1: Incidence of Infusion-Related Reactions (IRRs) in Patients Treated with Avelumab (Pooled Data from JAVELIN Solid Tumor and JAVELIN Merkel 200 Trials)[7]
| Feature | All Grades | Grade 3 | Grade 4 |
| Overall Incidence | 25.3% (439/1738) | 0.5% (9/1738) | 0.2% (3/1738) |
| Timing of First IRR | |||
| First Infusion | 79.5% of patients with an IRR | ||
| Within First 4 Infusions | 98.6% of patients with an IRR | ||
| Clinical Intervention | |||
| Dose Interruption | 8.7% | ||
| Infusion Rate Reduction | 7.1% | ||
| Discontinuation | 2.0% | ||
| Systemic Corticosteroid Use for IRR | 24.8% of patients with an IRR |
Table 2: Incidence of IRRs in a Retrospective Observational Study[8]
| Antibody | Overall IRR Frequency | Grade 1 | Grade 2 | Grade ≥3 |
| Avelumab | 50.0% (12/24) | 5 patients | 7 patients | 0 |
| Durvalumab | 31.0% (8/27) | 2 patients | 6 patients | 0 |
| Atezolizumab | 18.2% (4/22) | 4 patients | 0 | 0 |
Pathophysiology and Signaling Pathways
The precise molecular mechanisms underlying avelumab IRRs are not fully elucidated but are thought to involve a combination of cytokine release and ADCC.
Cytokine Release Syndrome (CRS)
Infusion reactions to monoclonal antibodies can be a manifestation of cytokine release syndrome, an acute systemic inflammatory response characterized by fever and multi-organ dysfunction.[5][6] This is thought to be triggered by the engagement of the antibody with its target on tumor cells and immune cells, leading to the rapid release of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.[7]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors on immune effector cells, particularly Natural Killer (NK) cells.[3][4] This engagement can trigger NK cell activation, degranulation, and the release of cytotoxic molecules and cytokines, contributing to both anti-tumor activity and the potential for infusion-related reactions.[3][8] In vitro studies have demonstrated that avelumab can induce NK cell-mediated cytotoxicity and cytokine production against tumor cells.[3][8]
References
- 1. tga.gov.au [tga.gov.au]
- 2. drugs.com [drugs.com]
- 3. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infusion-related reactions with administration of avelumab: mild and manageable side effects - Gulley - Translational Cancer Research [tcr.amegroups.org]
- 5. An AP Perspective on Infusion Reactions in the Era of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Care Management of Toxicities Associated with Targeted Agents and Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Avelumab and Other Checkpoint Inhibitors for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of avelumab with other leading checkpoint inhibitors, including pembrolizumab, nivolumab, atezolizumab, and durvalumab. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, quantitative efficacy and safety data from pivotal clinical trials, and a summary of experimental protocols.
Introduction to Immune Checkpoint Inhibition
The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a multitude of malignancies. These therapeutic antibodies function by blocking inhibitory pathways that cancer cells exploit to evade immune surveillance.[1] The most well-established of these pathways is the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. By disrupting the PD-1/PD-L1 interaction, ICIs can unleash the anti-tumor activity of T cells.[2][3] This guide focuses on a comparative analysis of several key ICIs, with a particular emphasis on the unique properties of avelumab.
Mechanisms of Action
The primary checkpoint inhibitors can be categorized based on their molecular targets: the PD-1 receptor or its ligand, PD-L1.
-
PD-1 Inhibitors: Pembrolizumab and nivolumab are humanized or fully human IgG4 monoclonal antibodies that bind to the PD-1 receptor on T cells.[4][5][6] This binding prevents both PD-L1 and PD-L2 from engaging with PD-1, thereby restoring T-cell-mediated anti-tumor responses.[7][8] The IgG4 isotype is generally associated with reduced effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC).[5]
-
PD-L1 Inhibitors: Avelumab, atezolizumab, and durvalumab are monoclonal antibodies that target the PD-L1 ligand on tumor cells and other cells in the tumor microenvironment.[9][10][11] By binding to PD-L1, these agents prevent its interaction with the PD-1 receptor on T cells.[12][13] Atezolizumab and durvalumab are typically engineered to have a modified Fc region to minimize effector functions.[13][14]
The Unique Mechanism of Avelumab
Avelumab is a fully human IgG1 anti-PD-L1 monoclonal antibody.[15] A key distinguishing feature of avelumab is its wild-type IgG1 Fc region, which retains the ability to engage with Fcγ receptors on immune cells, such as natural killer (NK) cells.[15][16] This engagement can potentially lead to ADCC, a mechanism whereby the antibody bridges the tumor cell and an effector immune cell, resulting in the lysis of the tumor cell.[17][18] This dual mechanism of action—checkpoint inhibition and potential ADCC—differentiates avelumab from other approved anti-PD-1/PD-L1 agents.[15][16]
Below is a diagram illustrating the signaling pathway of the PD-1/PD-L1 axis and the points of intervention for different checkpoint inhibitors.
Comparative Efficacy and Safety
The following tables summarize key efficacy and safety data from pivotal clinical trials of avelumab and other checkpoint inhibitors in various cancer types. It is important to note that direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.
Advanced Renal Cell Carcinoma (First-Line Treatment)
| Trial (Drug Combination) | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |
| JAVELIN Renal 101 (Avelumab + Axitinib) | HR vs. Sunitinib: 0.82 (95% CI: 0.69-0.98) | HR vs. Sunitinib: 0.69 (95% CI: 0.57-0.82) | 52.5% | Hypertension (25.3%), Diarrhea (5.9%), Hand-foot syndrome (5.7%) |
| KEYNOTE-426 (Pembrolizumab + Axitinib) | HR vs. Sunitinib: 0.73 (95% CI: 0.60-0.88) | HR vs. Sunitinib: 0.71 (95% CI: 0.60-0.84) | 60% | Hypertension (22%), Alanine aminotransferase increase (13%), Diarrhea (11%)[19] |
| CheckMate 214 (Nivolumab + Ipilimumab) | HR vs. Sunitinib: 0.72 (95% CI: 0.62-0.83) (ITT population) | HR vs. Sunitinib: 0.85 (95% CI: 0.73-0.98) (ITT population) | 39.5% (ITT population) | Lipase increase (10%), Amylase increase (7%), Diarrhea (4%)[20] |
| IMmotion151 (Atezolizumab + Bevacizumab) | HR vs. Sunitinib: 0.93 (95% CI: 0.76-1.14) | HR vs. Sunitinib: 0.83 (95% CI: 0.70-0.97) | 37% | Hypertension (11%), Proteinuria (5%), Arthralgia (3%) |
Urothelial Carcinoma (Metastatic)
| Trial (Drug) | Setting | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |
| JAVELIN Bladder 100 (Avelumab) | 1L Maintenance | Median: 21.4 months (vs. 14.3 with best supportive care) | Median: 3.7 months (vs. 2.0 with BSC) | N/A | Anemia (7%), Urinary tract infection (6%), Fatigue (4%) |
| KEYNOTE-045 (Pembrolizumab) | 2L+ | Median: 10.3 months (vs. 7.4 with chemo) | Median: 2.1 months (vs. 3.3 with chemo) | 21.1% | Fatigue (2.2%), Pruritus (1.5%), Colitis (1.1%) |
| CheckMate 275 (Nivolumab) | 2L+ | Median: 8.74 months | Median: 2.0 months | 19.6% | Fatigue (1.9%), Diarrhea (1.9%), Rash (1.1%) |
| IMvigor211 (Atezolizumab) | 2L+ | Median: 11.1 months (vs. 10.6 with chemo) | Median: 2.1 months (vs. 4.0 with chemo) | 23% | Fatigue (2%), Anemia (2%), Colitis (1%) |
Non-Small Cell Lung Cancer (NSCLC)
| Trial (Drug) | Setting | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade ≥3 Adverse Events |
| PACIFIC (Durvalumab) | Stage III, post-chemoradiation | 5-year OS rate: 42.9% (vs. 33.4% with placebo) | 5-year PFS rate: 33.1% (vs. 19.0% with placebo) | N/A | Pneumonitis (4.8%), Pneumonia (4.4%) |
| KEYNOTE-024 (Pembrolizumab) | 1L, PD-L1 ≥50% | Median: 26.3 months (vs. 13.4 with chemo) | Median: 10.3 months (vs. 6.0 with chemo) | 44.8% | Pneumonitis (2.6%), Severe skin reactions (1.3%) |
| CheckMate 057 (Nivolumab) | 2L+, non-squamous | Median: 12.2 months (vs. 9.4 with chemo) | Median: 2.3 months (vs. 4.2 with chemo) | 19% | Fatigue (1.1%), Nausea (0.8%), Decreased appetite (0.8%) |
| OAK (Atezolizumab) | 2L+ | Median: 13.8 months (vs. 9.6 with chemo) | Median: 2.8 months (vs. 4.0 with chemo) | 14% | Fatigue (1.2%), Dyspnea (1.2%), Pneumonia (1.2%) |
Experimental Protocols
The following section outlines the general methodologies employed in the pivotal clinical trials cited above. For complete details, referring to the specific trial protocols and publications is recommended.
General Trial Design
Most of the pivotal trials for these checkpoint inhibitors were Phase III, randomized, open-label (for drug vs. chemotherapy) or double-blind (for drug vs. placebo), multicenter studies.
Patient Population
Key inclusion criteria typically involved:
-
Adults (≥18 years) with histologically confirmed malignancy of a specific type and stage (e.g., advanced or metastatic).
-
Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function (hematologic, renal, and hepatic).
Key exclusion criteria often included:
-
Active autoimmune disease or a medical condition requiring systemic corticosteroids or other immunosuppressive medications.
-
Prior treatment with a checkpoint inhibitor targeting the PD-1/PD-L1 axis.
-
Active brain metastases.
Dosing Regimens
-
Avelumab: Typically administered intravenously (IV) at a dose of 10 mg/kg every 2 weeks or 800 mg every 2 weeks.
-
Pembrolizumab: Administered IV at a dose of 200 mg every 3 weeks or 400 mg every 6 weeks.
-
Nivolumab: Administered IV at a dose of 240 mg every 2 weeks or 480 mg every 4 weeks.
-
Atezolizumab: Administered IV at a dose of 1200 mg every 3 weeks or 1680 mg every 4 weeks.
-
Durvalumab: Administered IV at a dose of 10 mg/kg every 2 weeks or 1500 mg every 4 weeks.
Endpoints
-
Primary Endpoints: Commonly included Overall Survival (OS) and/or Progression-Free Survival (PFS) as assessed by a blinded independent central review.
-
Secondary Endpoints: Often included Objective Response Rate (ORR), Duration of Response (DOR), and safety/tolerability.
Biomarker Analysis
Most trials included exploratory analyses of biomarkers, with PD-L1 expression on tumor cells and/or immune cells being a key focus. Different assays and scoring systems were used across trials, making direct comparisons of PD-L1 as a predictive biomarker challenging.
Below is a generalized workflow for a typical checkpoint inhibitor clinical trial.
Conclusion
Avelumab presents a unique profile among checkpoint inhibitors due to its dual mechanism of action, combining PD-L1 blockade with the potential for ADCC. While cross-trial comparisons are inherently challenging, the available data suggest that avelumab demonstrates comparable efficacy and a manageable safety profile in several malignancies. The choice of a specific checkpoint inhibitor for a particular patient depends on a multitude of factors, including the cancer type and stage, biomarker status, and the safety profile of the agent. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents. For drug development professionals, the distinct mechanism of avelumab may offer opportunities for novel combination strategies and exploration in different tumor microenvironments.
References
- 1. droracle.ai [droracle.ai]
- 2. Nivolumab - Wikipedia [en.wikipedia.org]
- 3. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nivolumab - NCI [dctd.cancer.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 8. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschool.co [medschool.co]
- 10. Durvalumab: Mechanism, Clinical Trials & Approved Indications - Creative Biolabs [creativebiolabs.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Atezolizumab - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 18. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pembrolizumab plus axitinib versus sunitinib monotherapy as first-line treatment of advanced renal cell carcinoma (KEYNOTE-426): extended follow-up from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nivolumab plus ipilimumab versus sunitinib for first-line treatment of advanced renal cell carcinoma: extended 8-year follow-up results of efficacy and safety from the phase III CheckMate 214 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Avelumab: An In-depth Analysis of Long-Term Survival Outcomes
A Technical Guide for Researchers and Drug Development Professionals
Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, has emerged as a significant immunotherapeutic agent in the treatment of various malignancies. Its mechanism of action, centered on the blockade of the PD-1/PD-L1 immune checkpoint pathway, restores and enhances anti-tumor T-cell activity. This technical guide provides a comprehensive overview of the long-term survival data from pivotal clinical trials, details of the experimental protocols, and a visualization of the underlying biological and clinical frameworks.
Quantitative Survival Data
The long-term efficacy of avelumab, both as a monotherapy and in combination regimens, has been evaluated across multiple cancer types. The following tables summarize the key survival and response data from major clinical trials.
Table 1: Advanced Urothelial Carcinoma (JAVELIN Bladder 100)
First-line Maintenance Setting
| Endpoint | Avelumab + Best Supportive Care (BSC) | BSC Alone | Hazard Ratio (95% CI) | P-value | Citation |
| Median Overall Survival (OS) | 26.1 months (20.8-32.4) | 15.5 months (12.8-18.7) | 0.70 (0.56-0.89) | 0.0036 | [1][2] |
| 2-Year OS Rate | Not Reported | Not Reported | - | - | |
| Median Progression-Free Survival (PFS) | 5.5 months (4.2-7.2) | 2.1 months (1.9-3.0) | 0.54 (0.46-0.64) | < .0001 | [2] |
| 2-Year PFS Rate | 23.4% (18.9-28.3) | 7.1% (4.5-10.4) | - | - | [2] |
| Objective Response Rate (ORR) | Higher with avelumab | Lower with BSC alone | - | - | [2] |
| Median Duration of Response | 28.4 months (15.9-42.3) | 26.9 months (4.4-not estimable) | - | - | [2] |
Data from patients with locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.[2][3][4]
Table 2: Advanced Renal Cell Carcinoma (JAVELIN Renal 101)
First-line Treatment (in combination with Axitinib)
| Population | Endpoint | Avelumab + Axitinib | Sunitinib | Hazard Ratio (95% CI) | P-value | Citation |
| Overall | Median OS | 44.8 months (39.7-51.1) | 38.9 months (31.4-45.2) | 0.88 (0.749-1.039) | 0.0669 | [5][6] |
| 5-Year PFS Rate | 12.0% (8.9-15.6) | 4.4% (2.5-7.3) | - | - | [5] | |
| ORR | 59.7% (55.0-64.3) | 32.0% (27.7-36.5) | - | - | [5] | |
| Median Duration of Response | 19.4 months | 14.5 months | - | - | [6] | |
| PD-L1+ | Median OS | 43.2 months (36.5-51.7) | 36.2 months (29.8-44.2) | 0.86 (0.701-1.057) | 0.0755 | [5][6] |
| Median PFS | 13.8 months | 7.2 months | 0.61 (0.47-0.79) | <0.001 | [6] |
Final analysis from the JAVELIN Renal 101 trial with a minimum follow-up of 68 months.[5] OS analyses did not reach statistical significance.[5][7]
Table 3: Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)
Previously Treated Patients (Part A)
| Endpoint | Value | 95% CI | Citation |
| Median OS | 12.6 months | 7.5-17.1 | [8][9] |
| 5-Year OS Rate | 26% | 17-36 | [8] |
| ORR | 33.0% | - | [8] |
First-line Treatment (Part B)
| Endpoint | Value | 95% CI | Citation |
| Durable Response Rate (≥6 months) | 30.2% | 22.0-39.4 | [10] |
| ORR | 39.7% | 30.7-49.2 | [10] |
| Median PFS | 4.1 months | 1.4-6.1 | [10] |
| Median OS | 20.3 months | 12.4-not estimable | [10] |
Long-term follow-up data after more than 5 years for previously treated patients.[8]
Table 4: Advanced Non-Small Cell Lung Cancer (NSCLC)
| Trial | Population | Endpoint | Avelumab | Docetaxel | Hazard Ratio (95% CI) | Citation |
| JAVELIN Lung 200 | Platinum-pretreated, PD-L1+ | Median OS | 11.4 months | 10.3 months | 0.90 | [11][12] |
| JAVELIN Solid Tumor (Phase Ib) | Advanced NSCLC (≥2 years of treatment) | Best Response Rate (CR+PR) | 64.9% | - | - | [13][14] |
| 12-month OS Rate (First-line) | 56.6% | - | - | [15] |
The JAVELIN Lung 200 trial did not meet its primary endpoint of significantly improving overall survival compared with docetaxel in the PD-L1-positive population.[11][12]
Experimental Protocols
The robust clinical data for avelumab are underpinned by meticulously designed clinical trials. Below are the methodologies for the key studies cited.
JAVELIN Bladder 100
-
Study Design: A Phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[2][16]
-
Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinum-containing chemotherapy (gemcitabine plus either cisplatin or carboplatin).[2][4]
-
Randomization: Patients were randomized 1:1 to receive either avelumab plus best supportive care (BSC) or BSC alone.[2][16]
-
Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks.[3]
-
Primary Endpoints: Overall survival in all randomized patients and in patients with PD-L1-positive tumors.[3]
JAVELIN Renal 101
-
Study Design: A Phase 3, multinational, randomized, open-label, parallel-arm study.[17]
-
Patient Population: Patients with previously untreated advanced renal cell carcinoma, regardless of their prognostic risk score.[5][6]
-
Randomization: Patients were randomized 1:1 to receive either avelumab in combination with axitinib or sunitinib monotherapy.[6][18]
-
Treatment Regimen:
-
Primary Endpoints: Progression-free survival and overall survival in patients with PD-L1-positive tumors.[5][6]
JAVELIN Merkel 200
-
Study Design: A Phase 2, single-arm, open-label, multicenter, international trial.[8][19][20]
-
Patient Population:
-
Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks until confirmed disease progression, unacceptable toxicity, or withdrawal.[8][10][19]
-
Primary Endpoint:
Visualizations
Signaling Pathway
Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, preventing T-cell inhibition.
Experimental Workflow
Caption: Workflow of the JAVELIN Bladder 100 clinical trial.
Logical Relationships
Caption: Logical flow from avelumab's mechanism of action to clinical outcomes.
References
- 1. Avelumab first-line maintenance for advanced urothelial carcinoma: long-term outcomes from the JAVELIN Bladder 100 trial in older patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Avelumab in patients with previously treated metastatic Merkel cell carcinoma (JAVELIN Merkel 200): updated overall survival data after >5 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. No Survival Benefit With Avelumab vs Docetaxel in Platinum-Treated, Advanced, PD-L1–Positive NSCLC - The ASCO Post [ascopost.com]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. urotoday.com [urotoday.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Avelumab in patients with chemotherapy-refractory metastatic Merkel cell carcinoma: a multicentre, single-group, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Avelumab Biomarkers for Response: A Technical Guide for Researchers
This document provides an in-depth technical overview of the key biomarkers associated with response and resistance to avelumab, an anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. It is intended for researchers, scientists, and drug development professionals engaged in oncology and immunotherapy.
Avelumab's Dual Mechanism of Action
Avelumab is a fully human IgG1 monoclonal antibody that uniquely engages both the adaptive and innate immune systems to combat cancer.[1] Its mechanism is twofold:
-
Blockade of the PD-1/PD-L1 Pathway : Avelumab specifically binds to PD-L1 on tumor cells and some immune cells.[2] This action prevents PD-L1 from interacting with its receptors, PD-1 and B7.1, which are present on T-cells.[3][4] By inhibiting this interaction, avelumab removes a critical immunosuppressive signal, thereby restoring and enhancing the ability of T-cells to recognize and attack cancer cells.[2][5]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : Unlike other anti-PD-L1/PD-1 antibodies that may have a modified Fc region, avelumab possesses a native, wild-type IgG1 Fc region.[1][3] This allows it to bind to Fc-gamma receptors (FcγR) on innate immune cells, particularly Natural Killer (NK) cells.[2] This engagement triggers NK cells to release cytotoxic granules, leading to the direct lysis of the PD-L1-expressing tumor cells—a process known as ADCC.[1][2] This dual mechanism suggests that avelumab can leverage both T-cell-mediated adaptive immunity and NK-cell-mediated innate immunity.[5]
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Avelumab Preparation for Intravenous Infusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of avelumab (Bavencio®) for intravenous (IV) infusion, compiled from established guidelines.
Introduction
Avelumab is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is crucial that the preparation of avelumab for intravenous infusion is conducted under aseptic conditions to ensure patient safety and drug efficacy. This document outlines the necessary materials, protocols, and stability information for the proper handling of avelumab from vial to infusion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and administration of avelumab.
Table 1: Avelumab Dosage and Administration
| Parameter | Value | Citations |
| Recommended Dose | 800 mg | [1][2][3] |
| Alternate Dose | 10 mg/kg body weight | [4][5] |
| Administration Route | Intravenous Infusion | [1][4][6] |
| Infusion Duration | 60 minutes | [1][4][6][7] |
| Frequency | Every 2 weeks | [1][5][6] |
Table 2: Materials for Avelumab Dilution
| Material | Specification | Citations |
| Avelumab Vial | 200 mg in 10 mL (20 mg/mL) | [2][8][9] |
| Compatible Diluents | 0.9% Sodium Chloride Injection, USP0.45% Sodium Chloride Injection, USP | [1][2][4][10] |
| Infusion Bag | 250 mL | [2][4][7][10] |
| Infusion Bag Materials | Polyethylene, polypropylene, ethylene vinyl acetate | [4] |
| In-line Filter | Sterile, non-pyrogenic, low-protein binding | [2][3][4][7] |
| Filter Pore Size | 0.2 micron | [2][3][4][7] |
Table 3: Stability of Diluted Avelumab Solution
| Storage Condition | Maximum Storage Time | Citations |
| Room Temperature (up to 25°C / 77°F) | 4 hours | [3][10][11][12] |
| Refrigerated (2°C to 8°C / 36°F to 46°F) | 24 hours | [4][10][11][12] |
| Note: | Protect the diluted solution from light. Do not freeze or shake the diluted solution. If refrigerated, allow the solution to come to room temperature before administration. | [1][3][10][11][12] |
Experimental Protocols
3.1. Premedication Protocol
To minimize the risk of infusion-related reactions, patients should be premedicated prior to the first four infusions of avelumab.[1][2][6][10] Premedication may also be administered for subsequent doses based on clinical judgment and the presence or severity of prior reactions.[1][4][10]
-
30-60 minutes prior to infusion: Administer an antihistamine (e.g., diphenhydramine) and acetaminophen.[5]
3.2. Avelumab Dilution Protocol
This protocol should be performed using aseptic technique.
-
Visual Inspection: Visually inspect the avelumab vial for particulate matter and discoloration.[1][2][4][10] The solution should be clear, colorless to slightly yellow.[1][2][4][10] Do not use if the solution is cloudy, discolored, or contains particles.[1][2][4][10]
-
Withdrawal of Avelumab: Withdraw the required volume of avelumab from the vial(s).[2][4][10]
-
Dilution: Inject the withdrawn avelumab into a 250 mL infusion bag containing either 0.9% Sodium Chloride Injection or 0.45% Sodium Chloride Injection.[2][4][10]
-
Mixing: Gently invert the infusion bag to mix the diluted solution.[1][2][4][10] Avoid foaming or excessive shearing.[1][2][4][10]
-
Final Inspection: Inspect the diluted solution to ensure it is clear, colorless, and free of visible particles.[1][2][4][10]
-
Storage: Use the diluted solution immediately. If immediate use is not possible, store according to the stability data in Table 3.
-
Vial Disposal: Discard any partially used or empty vials.[1][2][4][10]
3.3. Administration Protocol
-
Infusion Line Setup: Administer the diluted avelumab solution through an intravenous line containing a sterile, non-pyrogenic, low-protein binding 0.2 micron in-line filter.[2][3][4][7]
-
Infusion Rate: Infuse the solution over a period of 60 minutes.[1][4][6][7] Do not administer as an intravenous push or bolus injection.[4]
-
Co-administration: Do not co-administer other drugs through the same intravenous line.[2][4]
-
Flushing: After the infusion is complete, flush the line with either 0.9% or 0.45% sodium chloride solution.[4]
-
Monitoring: Monitor patients for signs and symptoms of infusion-related reactions, which may include pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria.[4][7][10]
Signaling Pathways and Workflows
The following diagram illustrates the workflow for the preparation of avelumab for intravenous infusion.
Caption: Workflow for Avelumab IV Infusion Preparation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DailyMed - BAVENCIO- avelumab injection, solution, concentrate [dailymed.nlm.nih.gov]
- 3. emdserono.com [emdserono.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Taking BAVENCIO® (avelumab) | Dosing & Administration [bavencio.com]
- 7. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. amrh.nepad.org [amrh.nepad.org]
- 10. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 11. globalrph.com [globalrph.com]
- 12. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for the Management of Avelumab Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, avelumab releases the inhibition of the anti-tumor immune response, restoring cytotoxic T-cell activity.[1] While this mechanism provides a powerful tool in the treatment of various cancers, the modulation of the immune system can lead to a unique spectrum of side effects known as immune-related adverse events (irAEs).[2] This document provides detailed application notes and protocols for the monitoring, grading, and management of adverse events associated with avelumab treatment, intended for use in a research and drug development setting.
Data Presentation: Incidence of Adverse Events with Avelumab
The following tables summarize the incidence of common and serious adverse events observed in clinical trials with avelumab. Data is compiled from studies such as the JAVELIN Bladder 100 trial.[3][4]
Table 1: Common Adverse Reactions (≥20% of patients)
| Adverse Reaction | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 35-47% | 1.7-2.9% |
| Musculoskeletal pain | 24-29% | 1.2-1.5% |
| Infusion-related reaction | 10-26% | 0.5% |
| Rash | 20-25% | 6% (immune-mediated) |
| Nausea | 16-23% | <1% |
| Diarrhea | 17-21% | <2% |
| Decreased appetite | ≤3.4% | <1% |
| Urinary tract infection | 20% | 6% |
Table 2: Selected Laboratory Abnormalities Worsening from Baseline (≥20% of patients)
| Laboratory Abnormality | Any Grade (%) | Grade ≥3 (%) |
| Hemoglobin decreased | 28-40% | 4.4-6% |
| Triglycerides increased | 34% | 2.1% |
| Aspartate Aminotransferase (AST) increased | 24-31% | 1.7-3% |
| Alanine Aminotransferase (ALT) increased | 22-24% | 2.6-3.5% |
| Alkaline phosphatase increased | 30% | 2.9% |
| Sodium decreased | 28% | 6% |
| Lipase increased | 25% | 5-8% |
| Potassium increased | 24% | 3.8% |
| Creatinine increased | up to 38% | 2% |
Signaling Pathway
Avelumab Mechanism of Action
Avelumab functions by blocking the interaction between PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, and the PD-1 receptor on T-cells. This interaction typically suppresses T-cell activation and proliferation. By inhibiting this checkpoint, avelumab unleashes the anti-tumor activity of T-cells.[1][5]
Experimental Protocols
Protocol 1: Management of Infusion-Related Reactions (IRRs)
Objective: To provide a systematic approach to the prevention and management of infusion-related reactions during avelumab administration.
Materials:
-
Acetaminophen (or equivalent)
-
Antihistamine (e.g., diphenhydramine, cetirizine)
-
Intravenous fluids
-
Corticosteroids (e.g., methylprednisolone)
-
Emergency medical equipment
Procedure:
-
Premedication:
-
Monitoring:
-
Monitor patients for signs and symptoms of IRRs (e.g., pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria) during and after the infusion.[8]
-
-
Grading and Management of IRRs:
-
Grade 1 (Mild):
-
Slow the infusion rate by 50%.[8]
-
Continue close monitoring.
-
-
Grade 2 (Moderate):
-
Grade 3 (Severe) or Grade 4 (Life-threatening):
-
Protocol 2: General Management of Immune-Related Adverse Events (irAEs)
Objective: To provide a general framework for the identification and management of immune-related adverse events.
Materials:
-
Systemic corticosteroids (e.g., prednisone, methylprednisolone)
-
Other immunosuppressants (e.g., infliximab, mycophenolate mofetil) as per specific irAE protocols.
Procedure:
-
Monitoring and Diagnosis:
-
Monitor patients for signs and symptoms of irAEs affecting any organ system.
-
Conduct appropriate diagnostic evaluations to confirm the irAE and exclude other etiologies.
-
-
General Management Principles by Grade:
-
Grade 1:
-
Grade 2:
-
Grade 3:
-
Grade 4:
-
Permanently discontinue avelumab (except for endocrinopathies controlled with hormone replacement).[11]
-
Administer high-dose intravenous corticosteroids.
-
-
-
Corticosteroid Tapering:
-
Once the irAE improves to Grade 1 or less, initiate a corticosteroid taper over at least 4-6 weeks.[9][11]
-
A slow taper is crucial to prevent recurrence of the irAE.[12]
-
Example Tapering Schedule (from a starting dose of 60mg prednisone):
-
Week 1: 50mg daily
-
Week 2: 40mg daily
-
Week 3: 30mg daily
-
Week 4: 20mg daily
-
Week 5: 10mg daily
-
Week 6: 5mg daily, then discontinue.
-
Note: Tapering schedules should be individualized based on the patient's clinical status.
-
-
Protocol 3: Management of Specific Common irAEs
Objective: To provide specific management guidelines for common immune-related adverse events.
A. Immune-Mediated Pneumonitis:
-
Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.
-
Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day), followed by an oral prednisone taper.
B. Immune-Mediated Colitis:
-
Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.
-
Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day). If no improvement, consider infliximab.
C. Immune-Mediated Hepatitis:
-
Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent, followed by a taper.
-
Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day).
D. Immune-Mediated Endocrinopathies (e.g., Hypothyroidism, Hyperthyroidism, Adrenal Insufficiency):
-
Grade 2, 3, or 4: Withhold avelumab for symptomatic cases.
-
Initiate hormone replacement therapy as clinically indicated.
-
Corticosteroids may be required for adrenal insufficiency.
E. Immune-Mediated Nephritis and Renal Dysfunction:
-
Grade 2: Withhold avelumab. Administer prednisone 1-2 mg/kg/day or equivalent.
-
Grade 3 or 4: Permanently discontinue avelumab. Administer high-dose IV methylprednisolone (1-2 mg/kg/day).
Management Workflow
The following diagram illustrates a general workflow for the management of avelumab-related adverse events.
Conclusion
The management of side effects is a critical component of treatment with avelumab. A thorough understanding of the potential adverse events, coupled with proactive monitoring and adherence to established management protocols, is essential to ensure the safety of patients and the integrity of clinical research. The protocols and data presented in this document are intended to serve as a guide for researchers and drug development professionals working with avelumab. It is imperative to refer to the most current prescribing information and clinical guidelines for comprehensive and up-to-date information.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Diagnosis and Management of Immune Related Adverse Events (irAEs) Induced by Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular adverse events associated with immune checkpoint inhibitors: a novel multidisciplinary management algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avelumab Immunotherapy: Management of Adverse Events Associated With New Treatment for Merkel Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canjurol.com [canjurol.com]
- 6. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 7. Ocular adverse events associated with immune checkpoint inhibitors: a novel multidisciplinary management algorithm [repository.cam.ac.uk]
- 8. scribd.com [scribd.com]
- 9. droracle.ai [droracle.ai]
- 10. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. jitc.bmj.com [jitc.bmj.com]
Avelumab for Recurrent or Refractory Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, in the treatment of recurrent or refractory solid tumors. This document details the mechanism of action, summarizes key clinical trial data, and outlines relevant experimental protocols for research and development purposes.
Mechanism of Action
Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its interaction with programmed death-1 (PD-1) and B7.1 receptors.[1][2] This inhibition removes the suppressive signals on T-cells, thereby restoring and enhancing anti-tumor immune responses.[1][3] A unique feature of avelumab is its native IgG1 Fc region, which can engage natural killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a dual mechanism of action.[3][4][5]
Clinical Efficacy in Recurrent or Refractory Cancers
Avelumab has been investigated in numerous clinical trials for various recurrent or refractory cancers. The following tables summarize the key efficacy data from these studies.
Table 1: Efficacy of Avelumab in Recurrent or Refractory Urothelial Carcinoma
| Trial Name | Phase | No. of Patients | ORR (%) | CR (%) | PR (%) | Median PFS (months) | Median OS (months) |
| JAVELIN Solid Tumor | Ib | 44 | 18.2 | 11.4 | 6.8 | 2.7 | 13.7 |
| JAVELIN Solid Tumor (Pooled Cohorts) | I | 242 | 16.5 | 4.1 | 12.4 | 1.6 | 7.0 |
| JAVELIN Bladder 100 (Maintenance) | III | 350 | - | - | - | 3.7 | 21.4 |
ORR: Objective Response Rate, CR: Complete Response, PR: Partial Response, PFS: Progression-Free Survival, OS: Overall Survival
In the JAVELIN Solid Tumor phase Ib study of patients with refractory metastatic urothelial carcinoma, avelumab demonstrated an ORR of 18.2%.[6] A larger pooled analysis of two cohorts from the same trial showed a confirmed ORR of 16.5% with a median OS of 7.0 months.[7] The phase III JAVELIN Bladder 100 trial investigated avelumab as a first-line maintenance therapy in patients who were progression-free after platinum-based chemotherapy, showing a significant improvement in median OS to 21.4 months.[6]
Table 2: Efficacy of Avelumab in Recurrent or Refractory Ovarian Cancer
| Trial Name | Phase | No. of Patients | ORR (%) | CR (%) | PR (%) | 1-year PFS rate (%) | Median OS (months) |
| JAVELIN Solid Tumor | Ib | 125 | 9.6 | 0.8 | 8.8 | 10.2 | 11.2 |
| JAVELIN Ovarian 200 | III | 185 (Avelumab + PLD) | 13.3 | - | - | - | - |
| JAVELIN Ovarian 200 | III | 185 (Avelumab mono) | 3.7 | - | - | - | - |
PLD: Pegylated Liposomal Doxorubicin
For heavily pretreated patients with recurrent or refractory ovarian cancer, the JAVELIN Solid Tumor phase Ib trial showed an ORR of 9.6% and a median OS of 11.2 months.[8][9] However, the phase III JAVELIN Ovarian 200 trial did not meet its primary endpoints of improving PFS or OS with avelumab as a monotherapy or in combination with PLD compared to PLD alone.[10]
Table 3: Efficacy of Avelumab in Recurrent or Refractory Non-Small Cell Lung Cancer (NSCLC)
| Trial Name | Phase | No. of Patients | ORR (%) | Median PFS (months) | Median OS (months) |
| JAVELIN Solid Tumor (2nd line+) | Ib | 184 | 12 | 2.7 | 8.4 |
| JAVELIN Lung 200 (PD-L1+) | III | 264 (Avelumab) | - | - | 11.4 |
In a phase Ib dose-expansion cohort of the JAVELIN Solid Tumor trial for patients with previously treated NSCLC, avelumab showed an ORR of 12%.[11][12] The phase III JAVELIN Lung 200 trial, however, did not demonstrate a significant improvement in OS for avelumab compared to docetaxel in patients with PD-L1-positive recurrent or metastatic NSCLC who had progressed after platinum-containing chemotherapy.[13]
Table 4: Efficacy of Avelumab in Recurrent or Refractory Merkel Cell Carcinoma (MCC)
| Trial Name | Phase | No. of Patients | ORR (%) | CR (%) | 1-year PFS rate (%) | 1-year OS rate (%) |
| JAVELIN Merkel 200 (2nd line+) | II | 88 | 33.0 | 11.4 | 30 | 52 |
In the JAVELIN Merkel 200 phase II trial for patients with chemotherapy-refractory metastatic MCC, avelumab demonstrated a durable ORR of 33.0%, with 11.4% of patients achieving a complete response.[14] This trial led to the approval of avelumab for this indication.
Table 5: Efficacy of Avelumab in Recurrent or Refractory Head and Neck Squamous Cell Carcinoma (HNSCC)
| Trial Name | Phase | No. of Patients | ORR (%) (IRC) | CR (%) (IRC) | Median PFS (months) (IRC) | Median OS (months) |
| JAVELIN Solid Tumor | Ib | 153 | 9.2 | 1.3 | 1.4 | 8.0 |
IRC: Independent Review Committee
In a phase Ib expansion cohort of the JAVELIN Solid Tumor trial, avelumab showed an ORR of 9.2% as assessed by an IRC in heavily pretreated patients with platinum-refractory/ineligible recurrent or metastatic HNSCC.[15][16]
Experimental Protocols
Avelumab Administration Protocol (Clinical Trial Setting)
The following is a generalized protocol for the administration of avelumab as a monotherapy based on its use in the JAVELIN clinical trial program.
-
Patient Selection: Patients with histologically confirmed recurrent or refractory solid tumors who have progressed on standard therapies are screened for eligibility. Key inclusion criteria typically include an ECOG performance status of 0 or 1 and adequate organ function.[15][17]
-
Premedication: Prior to the first four infusions, patients are premedicated with an antihistamine and acetaminophen to reduce the risk of infusion-related reactions.[18]
-
Dosing and Administration: Avelumab is administered at a dose of 10 mg/kg or a flat dose of 800 mg as an intravenous infusion over 60 minutes every two weeks.[7][18]
-
Monitoring: Patients are closely monitored for adverse events, particularly infusion-related reactions, during and after the infusion.[19] Management of immune-related adverse events is a critical component of the protocol.[19]
-
Treatment Cycle: Treatment is continued every two weeks until disease progression or unacceptable toxicity.[7]
-
Efficacy Evaluation: Tumor response is typically assessed every 6 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[17]
PD-L1 Immunohistochemistry (IHC) Protocol (Conceptual)
While specific, detailed protocols are proprietary, the following outlines the key steps and considerations for assessing PD-L1 expression in tumor tissue, a common exploratory biomarker in avelumab trials.
-
Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is required. Both archival and fresh biopsies can be used.[17]
-
Sectioning: FFPE blocks are sectioned into 4-5 µm thick slices and mounted on charged slides.
-
Antigen Retrieval: Slides undergo deparaffinization and rehydration, followed by heat-induced epitope retrieval.
-
Staining: Automated staining platforms are commonly used. The primary antibody clone used in many avelumab trials is the rabbit monoclonal antibody 73-10 (Dako).[17][20] Other clones such as 22C3 have also been used for PD-L1 assessment in similar contexts.[21]
-
Detection: A detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.
-
Scoring: PD-L1 expression is evaluated by a trained pathologist. Scoring can be based on the percentage of tumor cells (TCs) with membrane staining at various cutoffs (e.g., ≥1%, ≥5%, ≥25%) or a combined positive score (CPS) that includes both tumor and immune cells.[17][21]
Safety and Tolerability
A pooled analysis of 1,738 patients from the JAVELIN Solid Tumor and JAVELIN Merkel 200 trials showed that avelumab has a manageable safety profile.[19][22]
Table 6: Common Treatment-Related Adverse Events (TRAEs) with Avelumab
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 18 | 1 |
| Infusion-related reaction | 17 | <1 |
| Nausea | 9 | <1 |
The most frequent TRAEs of any grade were fatigue, infusion-related reactions, and nausea.[22] Grade ≥3 TRAEs occurred in 10% of patients.[22] Immune-related adverse events (irAEs) of any grade were observed in 14% of patients, with the most common being thyroid disorders and rash.[22]
Conclusion
Avelumab has demonstrated clinically meaningful activity and a manageable safety profile in several recurrent or refractory cancers, leading to its approval in indications such as Merkel cell carcinoma and urothelial carcinoma. Its dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, makes it a valuable agent in the immuno-oncology landscape. Further research is ongoing to identify predictive biomarkers and optimal combination strategies to enhance its efficacy.
References
- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avelumab Maintenance Therapy Improves Overall Survival in Advanced or Metastatic Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Efficacy and Safety of Avelumab for Patients With Recurrent or Refractory Ovarian Cancer: Phase 1b Results From the JAVELIN Solid Tumor Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Avelumab for Patients With Recurrent or Refractory Ovarian Cancer: Phase 1b Results From the JAVELIN Solid Tumor Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Avelumab for patients with previously treated metastatic or recurrent non-small-cell lung cancer (JAVELIN Solid Tumor): dose-expansion cohort of a multicentre, open-label, phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avelumab: another active immune checkpoint inhibitor in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Merck and Pfizer’s Phase III lung cancer trial of avelumab fails - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Avelumab for platinum-ineligible/refractory recurrent and/or metastatic squamous cell carcinoma of the head and neck: phase Ib results from the JAVELIN Solid Tumor trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Bavencio (avelumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Safety profile of avelumab in patients with advanced solid tumors: A pooled analysis of data from the phase 1 JAVELIN solid tumor and phase 2 JAVELIN Merkel 200 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current PD-L1 immunohistochemistry for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Safety profile of avelumab in patients with advanced solid tumors: A JAVELIN pooled analysis of phase 1 and 2 data. - ASCO [asco.org]
Avelumab Neoadjuvant Therapy: Application Notes and Protocols for Researchers
For Immediate Distribution
These application notes provide a comprehensive overview of clinical trials investigating the use of avelumab, a human anti-programmed death-ligand 1 (PD-L1) antibody, as a neoadjuvant therapy across various cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the design, execution, and outcomes of neoadjuvant immunotherapy trials.
Introduction
Neoadjuvant therapy, administered before primary treatment such as surgery, aims to reduce tumor size, eradicate micrometastases, and improve surgical outcomes. The integration of immune checkpoint inhibitors like avelumab into neoadjuvant regimens is a promising strategy to enhance anti-tumor immune responses at an early stage. This document summarizes key clinical trials of avelumab in the neoadjuvant setting, providing quantitative data, detailed experimental protocols, and visualizations of therapeutic and experimental workflows.
Mechanism of Action: Avelumab
Avelumab is a human IgG1 monoclonal antibody that binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This blockade inhibits the suppression of T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.
Application Notes and Protocols for Monitoring Tumor Response to Avelumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[1] By blocking the interaction of PD-L1 with its receptors PD-1 and B7.1, avelumab removes the suppression of T-cell activity, leading to T-cell-mediated antitumor immune responses.[2] Uniquely, avelumab's native Fc region can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), potentially engaging both adaptive and innate immune mechanisms to combat cancer cells.[1][2] This document provides detailed application notes and protocols for monitoring tumor response to avelumab, focusing on key biomarkers and methodologies.
I. Biomarker-Based Monitoring
A. PD-L1 Immunohistochemistry (IHC)
Programmed death-ligand 1 (PD-L1) expression on tumor cells is a key biomarker for patient selection and response monitoring for immune checkpoint inhibitors like avelumab.[1]
| Clinical Trial | Cancer Type | PD-L1 Cutoff | Objective Response Rate (ORR) - PD-L1+ | Objective Response Rate (ORR) - PD-L1- | Reference |
| JAVELIN Solid Tumor | Metastatic Urothelial Carcinoma | ≥5% | 50.0% | 4.3% | [3] |
| AURA | Muscle-Invasive Bladder Cancer | CPS ≥10 | Correlated with pCR in overall population | No significant correlation in subgroups |
pCR: Pathological Complete Response; CPS: Combined Positive Score
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
- Bake slides at 55-60°C for 20 minutes.
- Immerse slides in xylene (or a xylene substitute like Histoclear II) for 2 changes of 5-10 minutes each.
- Immerse slides in 100% ethanol for 2 changes of 5 minutes each.
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 80% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse with deionized water for 5 minutes.[4][5]
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).[4][5]
- Heat the buffer with the slides to 95-100°C in a water bath or pressure cooker for 20-30 minutes.[5]
- Allow slides to cool to room temperature for at least 20 minutes.[4]
3. Staining:
- Wash slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
- Block endogenous peroxidase activity with 0.3% H2O2 in methanol for 10-15 minutes.
- Wash slides with wash buffer.
- Block non-specific binding with a blocking serum (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes.
- Incubate with the primary anti-PD-L1 antibody at the optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
- Wash slides with wash buffer.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Wash slides with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[5]
- Wash slides with wash buffer.
4. Visualization and Counterstaining:
- Incubate with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops.[5]
- Wash slides with deionized water.
- Counterstain with hematoxylin for 30-90 seconds.[5]
- Wash with water.
- "Blue" the hematoxylin in a bluing agent or tap water.
5. Dehydration and Mounting:
- Dehydrate slides through graded ethanols (70%, 80%, 95%, 100%) and xylene (or substitute).[5]
- Mount with a permanent mounting medium.
B. Multiplex Immunofluorescence (mIF)
Multiplex immunofluorescence allows for the simultaneous detection of multiple markers within the tumor microenvironment, providing a more comprehensive understanding of the immune response.
This protocol is based on tyramide signal amplification (TSA) and can be performed manually or on an automated stainer.[6]
1. Deparaffinization and Rehydration:
- Follow the same procedure as for IHC.
2. Antigen Retrieval:
- Perform HIER as described for IHC. This step is repeated before each primary antibody incubation.
3. Staining Cycle (repeated for each marker):
- Blocking: Block endogenous peroxidase and non-specific binding.
- Primary Antibody: Incubate with the first primary antibody.
- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
- Tyramide Signal Amplification: Incubate with a tyramide-conjugated fluorophore. The HRP catalyzes the deposition of the fluorophore near the epitope.
- Antibody Stripping: Perform another round of HIER to remove the primary and secondary antibodies while the fluorophore remains covalently bound.
4. Final Steps:
- After the last staining cycle, counterstain with DAPI.
- Mount with a compatible mounting medium.
5. Imaging and Analysis:
- Scan slides using a multispectral imaging system.
- Use image analysis software to unmix the fluorescent signals and quantify the expression and spatial distribution of each marker.
C. Liquid Biopsy: Circulating Tumor DNA (ctDNA)
Circulating tumor DNA (ctDNA) analysis is a non-invasive method to monitor tumor dynamics and treatment response.[7] A reduction in ctDNA levels can be an early indicator of response to immunotherapy.[7]
| Clinical Trial | Cancer Type | ctDNA Finding | Association with Outcome | Reference |
| ICONIC | Esophago-gastric Adenocarcinoma | Post-operative ctDNA positivity | Associated with worse recurrence-free and overall survival | [8] |
| Case Report | Metastatic Merkel Cell Carcinoma | Rapid reduction in ctDNA tumor fraction after 2 cycles of avelumab | Mirrored radiological response | [9] |
1. Blood Collection and Plasma Preparation:
- Collect whole blood in EDTA tubes.
- Process blood within 4-6 hours of collection to minimize contamination from white blood cell lysis.[10]
- Perform a two-step centrifugation to obtain cell-free plasma:
- First centrifugation: 800-1,600 x g for 10 minutes at 4°C.
- Second centrifugation: 14,000-16,000 x g for 10 minutes at 4°C.[10]
- Carefully collect the plasma supernatant, avoiding the buffy coat.
- Store plasma at -80°C until DNA extraction.
2. ctDNA Extraction:
- Use a commercial kit specifically designed for cell-free DNA extraction from plasma (e.g., QIAamp Circulating Nucleic Acid Kit).
- Follow the manufacturer's instructions for extraction and purification.
3. ctDNA Quantification and Analysis:
- Quantify the extracted ctDNA using a sensitive method like droplet digital PCR (ddPCR) or next-generation sequencing (NGS).
- ddPCR: Design assays to detect specific tumor-associated mutations.
- NGS: Perform targeted sequencing of a panel of cancer-related genes or whole-exome/genome sequencing.
- Analyze the variant allele frequency (VAF) of detected mutations at baseline and subsequent time points to monitor changes in ctDNA levels.
II. Imaging-Based Monitoring
Radiological assessment is the standard for monitoring tumor response. For immunotherapies like avelumab, conventional criteria (RECIST 1.1) may not fully capture the patterns of response, leading to the development of immune-related response criteria (irRC, irRECIST, iRECIST).[11][12][13][14]
| Clinical Trial | Cancer Type | ORR (RECIST 1.1) | Note | Reference |
| JAVELIN Solid Tumor | Metastatic Urothelial Carcinoma | 18.2% | [3] | |
| JAVELIN Merkel 200 | Metastatic Merkel Cell Carcinoma | 31.8% | [2] | |
| JAVELIN Bladder 100 | Advanced Urothelial Carcinoma | Avelumab + BSC showed longer OS and PFS vs BSC alone | [15] | |
| AURA | Muscle-Invasive Bladder Cancer (Cisplatin-ineligible) | 32% (Avelumab alone) | [16] |
ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; BSC: Best Supportive Care
-
RECIST 1.1: Defines response based on changes in the sum of diameters of target lesions.
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[12]
-
-
iRECIST: Modifies RECIST 1.1 to account for pseudoprogression.
-
Allows for treatment beyond initial RECIST 1.1-defined progression if the patient is clinically stable.
-
Introduces the concept of "unconfirmed progressive disease" (iUPD), which requires confirmation on a subsequent scan to be declared "confirmed progressive disease" (iCPD).[14]
-
III. Visualizations
Caption: Avelumab's dual mechanism of action.
Caption: Workflow for ctDNA analysis.
Caption: Biomarker response and clinical outcome.
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avelumab (MSB0010718C; anti-PD-L1) in patients with metastatic urothelial carcinoma from the JAVELIN solid tumor phase 1b trial: Analysis of safety, clinical activity, and PD-L1 expression. - ASCO [asco.org]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Immunohistochemical Staining of B7-H1 (PD-L1) on Paraffin-embedded Slides of Pancreatic Adenocarcinoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex Immunofluorescence Combined with Spatial Image Analysis for the Clinical and Biological Assessment of the Tumor Microenvironment [jove.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Profound ctDNA and radiological responses after 2 cycles of avelumab in a metastatic Merkel cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology.wiki [urology.wiki]
- 11. researchgate.net [researchgate.net]
- 12. radiopaedia.org [radiopaedia.org]
- 13. iRECIST – RECIST [recist.eortc.org]
- 14. recist.eortc.org [recist.eortc.org]
- 15. Avelumab First-Line Maintenance for Advanced Urothelial Carcinoma: Results From the JAVELIN Bladder 100 Trial After ≥2 Years of Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
avelumab use in special populations (e.g., elderly, renal impairment)
Use of Avelumab in Elderly and Renally Impaired Patients
These application notes provide a comprehensive overview of the use of avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, in elderly patients and individuals with renal impairment. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and clinical application.
Avelumab functions as an immune checkpoint inhibitor by blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thereby restoring anti-tumor immune responses.[1] It is approved for the treatment of various cancers, including metastatic Merkel cell carcinoma, locally advanced or metastatic urothelial carcinoma, and in combination with axitinib for advanced renal cell carcinoma (RCC).[2][3]
Avelumab in the Elderly Population
Clinical studies have shown that avelumab is generally well-tolerated and effective in elderly patients. No overall differences in safety or efficacy have been observed between elderly and younger patients in several key trials.[4]
Efficacy in Elderly Patients:
Data from the JAVELIN Renal 101 trial, which investigated avelumab in combination with axitinib for advanced RCC, demonstrated favorable efficacy across different age groups, including patients aged ≥75 years.[5][6] Similarly, an exploratory analysis of the JAVELIN Bladder 100 trial showed that maintenance avelumab prolonged overall survival in elderly patients with advanced urothelial carcinoma without new safety signals.[7] A real-world study of avelumab in combination with axitinib for metastatic RCC also showed the regimen to be effective and well-tolerated across various patient subgroups, including the elderly.[8][9]
Safety in Elderly Patients:
The safety profile of avelumab in the elderly is generally consistent with that observed in the overall population.[5][6] However, as with any immunotherapy, elderly patients should be closely monitored for immune-related adverse events.[10]
Table 1: Efficacy of Avelumab plus Axitinib vs. Sunitinib in Advanced RCC by Age Group (JAVELIN Renal 101 Trial)
| Age Group | Treatment Arm | Median Progression-Free Survival (PFS) (95% CI) | Objective Response Rate (ORR) (95% CI) |
| <65 years | Avelumab + Axitinib | 11.6 months (8.4-19.4) | 49.4% (43.3%-55.6%) |
| Sunitinib | 6.9 months (5.6-8.4) | 27.3% (22.1%-32.9%) | |
| ≥65 to <75 years | Avelumab + Axitinib | 13.8 months (11.1-18.0) | 60.9% (52.2%-69.1%) |
| Sunitinib | 11.0 months (7.8-16.6) | 28.9% (21.2%-37.6%) | |
| ≥75 years | Avelumab + Axitinib | 13.8 months (7.0-NE) | 42.4% (25.5%-60.8%) |
| Sunitinib | 9.8 months (4.3-NE) | 22.0% (10.6%-37.6%) | |
| CI: Confidence Interval; NE: Not Estimable. Data from Choueiri et al., 2020.[5] |
Table 2: Safety of Avelumab plus Axitinib in Advanced RCC by Age Group (JAVELIN Renal 101 Trial)
| Age Group | Treatment Arm | Grade ≥3 Adverse Events (AEs) | Immune-Related AEs |
| <65 years | Avelumab + Axitinib | 76.9% | 45.5% |
| ≥65 to <75 years | Avelumab + Axitinib | 81.2% | 48.1% |
| ≥75 years | Avelumab + Axitinib | 72.7% | 36.4% |
| Data from Choueiri et al., 2020.[5] |
Avelumab in Patients with Renal Impairment
Pharmacokinetic analyses have shown that mild to severe renal impairment (creatinine clearance 15-89 mL/min) does not have a clinically meaningful effect on the clearance of avelumab.[11][12]
Dosage and Administration:
No dose adjustment is required for patients with mild or moderate renal impairment.[10][13] However, there is insufficient data on the use of avelumab in patients with severe renal impairment (CrCl less than 30ml/min).[10] For immune-mediated nephritis, treatment modifications are recommended.[14]
Table 3: Avelumab Dose Modification for Immune-Mediated Renal Dysfunction
| Serum Creatinine Level | Recommended Action | Corticosteroid Recommendation |
| >1.5 to 6 x ULN | Withhold avelumab therapy | Administer prednisone 1 to 2 mg/kg/day or equivalent, followed by a taper. Resume avelumab upon resolution to Grade 0-1. |
| >6 x ULN | Permanently discontinue avelumab therapy | - |
| ULN: Upper Limit of Normal.[15] |
Experimental Protocols
Protocol 1: Assessment of Renal Function in Patients Treated with Avelumab
Objective: To monitor renal function in patients receiving avelumab to detect potential immune-mediated nephritis.
Methodology:
-
Baseline Assessment: Prior to initiating avelumab therapy, collect a baseline serum creatinine level.[14]
-
Periodic Monitoring: Measure serum creatinine levels periodically throughout the treatment course.[14] The frequency of monitoring should be based on the patient's clinical condition and baseline renal function.
-
Evaluation of Abnormalities: If an increase in serum creatinine is observed, further investigation is warranted to rule out other causes of renal dysfunction.
-
Management of Suspected Immune-Mediated Nephritis: If immune-mediated nephritis is suspected, follow the dose modification guidelines outlined in Table 3.[15] This includes withholding or discontinuing avelumab and initiating corticosteroid therapy as indicated.[14]
Protocol 2: Pharmacokinetic Analysis of Avelumab in a Special Population
Objective: To determine the pharmacokinetic profile of avelumab in a specific patient population (e.g., elderly with comorbidities).
Methodology:
-
Patient Cohort: Recruit a cohort of patients representative of the special population of interest who are scheduled to receive avelumab.
-
Sample Collection: Collect blood samples for pharmacokinetic analysis at predetermined time points. A typical schedule might include:
-
Pre-dose (trough) on day 1 of each cycle.
-
End of infusion.
-
Multiple time points after infusion (e.g., 2, 6, 24, 48, and 72 hours post-infusion) for the first cycle to determine the initial pharmacokinetic profile.
-
Trough concentrations at subsequent cycles to assess steady-state pharmacokinetics.
-
-
Avelumab Quantification: Quantify avelumab concentrations in serum or plasma using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Modeling: Utilize population pharmacokinetic (popPK) modeling software (e.g., NONMEM) to analyze the concentration-time data. This will allow for the estimation of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Covariate Analysis: Investigate the influence of patient-specific factors (covariates) such as age, weight, renal function (creatinine clearance), and hepatic function on the pharmacokinetics of avelumab.
Visualizations
Caption: Avelumab blocks the PD-L1/PD-1 inhibitory pathway.
Caption: Hypothetical workflow for a clinical study of avelumab.
Caption: Logical workflow for avelumab dose adjustment in renal impairment.
References
- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. emdserono.com [emdserono.com]
- 5. Efficacy and safety of avelumab plus axitinib in elderly patients with advanced renal cell carcinoma: extended follow-up results from JAVELIN Renal 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of avelumab plus axitinib in elderly patients with advanced renal cell carcinoma: extended follow-up results from JAVELIN Renal 101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. Real-World Efficacy and Safety of Avelumab Plus Axitinib in Metastatic Renal Cell Carcinoma: Results from the Ambispective RAVE-Renal Study [mdpi.com]
- 9. Real-World Efficacy and Safety of Avelumab Plus Axitinib in Metastatic Renal Cell Carcinoma: Results from the Ambispective RAVE-Renal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. Avelumab Monograph for Professionals - Drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. drugs.com [drugs.com]
Application Notes and Protocols for Avelumab Sample Handling and Storage
Introduction
Avelumab (marketed as Bavencio®) is a fully human IgG1 lambda monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] It is utilized in cancer immunotherapy for the treatment of various malignancies, including metastatic Merkel cell carcinoma and advanced urothelial carcinoma.[2] Avelumab functions through a dual mechanism: it blocks the interaction of PD-L1 with its receptors, PD-1 and B7.1, restoring anti-tumor T-cell responses, and it may also induce antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells.[2][3][4]
Given its nature as a therapeutic protein, the stability and integrity of avelumab are paramount for its clinical efficacy and for the accuracy of research and developmental assays. Improper sample handling and storage can lead to degradation, aggregation, or loss of function, potentially impacting patient outcomes and compromising data quality.[5][6] These application notes provide detailed best practices and protocols for the handling and storage of the avelumab drug product and biological samples containing avelumab.
Mechanism of Action: Avelumab
Avelumab's therapeutic effect is achieved through two primary mechanisms:
-
Immune Checkpoint Blockade : PD-L1, often expressed on tumor cells, binds to PD-1 and B7.1 receptors on T-cells, which suppresses T-cell activity, proliferation, and cytokine production.[1][7] Avelumab binds to PD-L1, preventing these interactions. This blockade removes the inhibitory signals, thereby restoring the cytotoxic T-cells' ability to recognize and attack cancer cells.[3][7]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : By retaining a native Fc region, avelumab can engage innate immune cells, such as Natural Killer (NK) cells.[2][3] When avelumab is bound to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on NK cells, triggering the NK cell to release cytotoxic granules and lyse the tumor cell.[2][4]
Avelumab Drug Product Handling and Storage
Proper handling and storage of the avelumab drug product (Bavencio®) are critical to maintain its stability and sterility.
Table 1: Storage and Handling Recommendations for Avelumab (Bavencio®) Drug Product
| Condition | Undiluted Vial | Diluted Solution for Infusion |
| Storage Temperature | Refrigerated at 2°C to 8°C (36°F to 46°F).[8][9] | Store at room temperature (up to 25°C / 77°F) OR refrigerated (2°C to 8°C).[5][8] |
| Storage Duration | Until expiration date on the package. | Room Temp: No more than 4 hours from time of dilution.[5][8] Refrigerated: No more than 24 hours from time of dilution.[8] |
| Light Exposure | Store in the original package to protect from light.[8][9] | Protect from light.[5][8] |
| Special Instructions | Do not freeze.[10] Do not shake.[10] | Must be diluted with 0.9% or 0.45% Sodium Chloride Injection.[8] Gently invert the bag to mix; avoid foaming.[5][8] If refrigerated, allow the solution to come to room temperature before administration.[8] Use a sterile, non-pyrogenic, low-protein-binding 0.2-micron in-line filter for administration.[11] |
Biological Sample Handling and Storage
For research, clinical trials, and pharmacokinetic (PK) studies, consistent handling of biological samples is essential. The integrity of analytical results can be influenced by sample handling, timing of collection, and storage conditions.[5]
Table 2: Recommended Storage Conditions for Biological Samples for Avelumab Analysis
| Sample Type | Short-Term Storage | Long-Term Storage | Freeze-Thaw Cycles |
| Serum / Plasma | 2-4°C for up to 2 days.[12] | -20°C for up to 6 months.[12] For longer durations, ≤ -70°C is recommended. | Avoid repeated freeze-thaw cycles.[12] |
| Urine | 2-8°C | ≤ -20°C in a biorepository for future analysis.[13] | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Serum/Plasma
This protocol outlines the general steps for collecting and processing blood to obtain serum or plasma for avelumab quantification.
Materials:
-
Vacutainer tubes (serum separator tubes [SST] or EDTA tubes for plasma)
-
Centrifuge
-
Cryogenic vials
-
Pipettes and sterile tips
Procedure:
-
Collection: Collect whole blood via venipuncture into the appropriate vacutainer tube. For pharmacokinetic assessments, timing of the blood draw relative to avelumab infusion is critical and should be precisely documented as per the study protocol.[10][13]
-
Clotting (Serum only): Allow blood in SST tubes to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at room temperature to separate serum or plasma. This should ideally be done within 2 hours of collection.
-
Aliquoting: Carefully pipette the supernatant (serum or plasma) into labeled cryogenic vials. Avoid disturbing the cell layer. Create multiple small-volume aliquots to prevent the need for multiple freeze-thaw cycles of the main sample.[12]
-
Storage: Store aliquots according to the conditions specified in Table 2. Samples should be shipped on dry ice to a biorepository or testing facility.[13]
Avelumab Stability Data
Stability testing is crucial to define storage conditions and shelf-life.[6] Avelumab has been assessed under various conditions according to ICH guidelines.[4]
Table 3: Summary of Avelumab Drug Product Stability Studies
| Condition | Temperature | Relative Humidity | Purpose |
| Long-Term | 5°C ± 3°C | N/A | To determine the product's shelf-life under recommended storage.[4] |
| Accelerated | 25°C ± 2°C | 60% ± 5% | To model the effect of short-term excursions outside labeled storage.[4] |
| Stressed | 40°C ± 2°C | 75% ± 5% | To identify potential degradation pathways.[4] |
Table 4: Summary of Forced Degradation Studies for Avelumab
Forced degradation studies expose the drug to harsh conditions to understand its degradation profile.[14]
| Stress Condition | Typical Agent/Condition | Purpose |
| Acidic/Basic Hydrolysis | Strong acids (e.g., HCl) and bases (e.g., NaOH) | To assess stability at pH extremes.[14] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | To evaluate susceptibility to oxidative degradation.[14] |
| Thermal | Elevated temperatures | To determine the impact of heat on stability.[14] |
| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation upon light exposure.[6] |
Note: Specific quantitative results from these proprietary stability studies are not publicly available. The primary elimination mechanism for avelumab is proteolytic degradation.[4]
Protocol 2: General Protocol for Avelumab Quantification using ELISA
This protocol is a generalized procedure based on commercially available ELISA kits for quantifying avelumab in serum or plasma.[12]
Materials:
-
Avelumab ELISA Kit (contains pre-coated plates, standards, detection antibody, etc.)
-
Assay Buffer
-
Wash Buffer
-
Substrate and Stop Solution
-
Plate reader
-
Plate shaker
Procedure:
-
Preparation: Equilibrate all kit reagents and samples to room temperature. Prepare working solutions of wash buffer and standards as instructed in the kit manual.[12]
-
Sample Dilution: Dilute serum or plasma samples in Assay Buffer. A common starting dilution is 1:100, but this may need to be adjusted based on expected avelumab concentrations.[12]
-
Assay Procedure: a. Add Assay Buffer to each well of the microplate. b. Add standards, controls, and diluted samples to the appropriate wells. c. Cover the plate and incubate at room temperature, typically for 30-60 minutes on a plate shaker.[12] d. Wash the plate multiple times with 1X Wash Buffer. e. Add the HRP-conjugated detection antibody to each well. f. Cover and incubate at room temperature.[12] g. Wash the plate again to remove unbound conjugate. h. Add TMB Substrate and incubate in the dark. i. Add Stop Solution to terminate the reaction.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to calculate the avelumab concentration in the unknown samples, remembering to account for the initial sample dilution.
Protocol 3: General Protocol for Stability-Indicating RP-HPLC Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying the active drug from its degradation products, making it a cornerstone of stability testing.[14][15]
Principle: This method separates molecules based on their hydrophobicity. Avelumab and any potential degradation products will have different retention times on the column, allowing for their quantification.
Procedure Outline:
-
System Setup:
-
Column: C18 column (e.g., 150mm x 4.6mm, 3.5 µm).[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with Orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: Typically around 1.0 mL/min.[14]
-
Detection: UV detector set to an appropriate wavelength (e.g., 222 nm or 280 nm).[14]
-
-
Sample Preparation: Prepare samples of avelumab that have been subjected to stress conditions (e.g., heat, pH extremes). Dilute them to a suitable concentration in the mobile phase or an appropriate buffer.
-
Standard Preparation: Prepare a reference standard of intact avelumab at a known concentration.
-
Injection and Chromatography: Inject equal volumes of the standard and stressed samples into the HPLC system. Run the chromatographic method.
-
Data Analysis:
-
Identify the peak corresponding to intact avelumab based on the retention time of the reference standard.
-
New peaks that appear in the stressed samples are potential degradation products.
-
Quantify the decrease in the peak area of the intact avelumab and the increase in the area of degradation peaks to determine the percentage of degradation. The method must be validated according to ICH guidelines to ensure it is accurate, precise, and specific.[14]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. amrh.nepad.org [amrh.nepad.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. emdserono.com [emdserono.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. content.abcam.com [content.abcam.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing immune-related adverse events (irAEs) associated with avelumab.
Troubleshooting Guides for Common Avelumab-Related irAEs
This section offers guidance in a question-and-answer format to address specific issues that may arise during the management of avelumab-related toxicities.
Infusion-Related Reactions
-
Question: What are the signs and symptoms of an infusion-related reaction (IRR) with avelumab, and how should they be managed?
-
Answer: Patients should be monitored for pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria.[1][2] Management depends on the grade of the reaction:
-
Grade 2: Temporarily stop the infusion until the reaction resolves to Grade 1 or is completely resolved. Restart the infusion at a 50% slower rate.[1][2]
-
Grade 3 or 4: Permanently discontinue avelumab.[1][2] Premedication with an antihistamine and acetaminophen is recommended before the first four infusions to mitigate the risk of IRRs.[3][4]
Immune-Mediated Pneumonitis
-
Question: How should suspected immune-mediated pneumonitis be evaluated and managed?
-
Answer: Patients presenting with new or worsening cough, chest pain, or shortness of breath should be evaluated for pneumonitis.[5]
Immune-Mediated Colitis
-
Question: What is the recommended approach for managing immune-mediated colitis?
-
Answer: Patients should be monitored for signs and symptoms such as diarrhea, abdominal pain, and blood in the stool.[7]
Immune-Mediated Hepatitis
-
Question: How should liver function be monitored, and what are the steps for managing immune-mediated hepatitis?
-
Answer: Liver function tests should be monitored at baseline and periodically throughout treatment.[5]
Immune-Mediated Endocrinopathies
-
Question: How should patients be monitored for and managed for endocrinopathies like thyroid disorders, adrenal insufficiency, and type 1 diabetes?
-
Answer: Patients should be monitored for clinical signs and symptoms of endocrinopathies.[2]
-
Thyroid Disorders: Monitor thyroid function at the start of treatment, periodically during, and as clinically indicated.[8] Hypothyroidism and hyperthyroidism should be managed with appropriate medical therapy.[8] For Grade 3 or 4 thyroid disorders, avelumab should be withheld.[8]
-
Adrenal Insufficiency: Monitor for signs and symptoms. For Grade 3 or 4 symptomatic adrenal insufficiency, withhold avelumab and administer corticosteroids.[2]
-
Type 1 Diabetes Mellitus: Monitor for hyperglycemia. If Grade ≥ 3 hyperglycemia occurs, withhold avelumab and administer anti-hyperglycemics. Avelumab can be resumed when metabolic control is achieved.[2]
-
Immune-Mediated Dermatologic Toxicities
-
Question: What are the common dermatologic toxicities, and how are they managed?
-
Answer: Common reactions include rash, pruritus, and in severe cases, Stevens-Johnson syndrome or toxic epidermal necrolysis.[5][7]
-
Management: Management is typically symptomatic with close monitoring.[6] For severe (Grade 3) or life-threatening (Grade 4) reactions, avelumab should be permanently discontinued.
-
Quantitative Data Summary
The following tables summarize the incidence of common immune-related adverse events associated with avelumab.
| Adverse Reaction | Any Grade Incidence | Grade ≥3 Incidence |
| Infusion-Related Reactions | 25%[5] | 0.7% (Grade 3/4)[5] |
| Immune-Mediated Pneumonitis | 1.1%[9] | 0.4% (Grade 3/4)[9] |
| Immune-Mediated Colitis | 1.5%[5] | 0.4% (Grade 3)[5] |
| Immune-Mediated Hepatitis | 0.9%[5] | - |
| Thyroid Disorders | 6.7%[10] | - |
| Rash | 6.5%[10] | - |
Data compiled from multiple clinical studies. Incidence rates may vary based on patient population and concurrent therapies.
Experimental Protocols
Monitoring Protocol for Patients on Avelumab
-
Baseline Assessment:
-
Periodic Monitoring During Treatment:
-
CBC, metabolic panel, and creatinine should be monitored periodically.[5]
-
Liver function tests should be checked before each dose for the first six cycles and then every four weeks if stable.[7]
-
Thyroid function should be tested every four weeks for the first twelve weeks, and then at least every 12 weeks or as clinically indicated.[7]
-
-
Clinical Monitoring:
-
Closely monitor for signs and symptoms of irAEs before each infusion. This includes questioning the patient about any new or worsening symptoms.[4]
-
Visualizations
Caption: Avelumab's mechanism of action.
Caption: General workflow for managing irAEs.
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of avelumab-induced immune-related adverse events?
-
A1: Avelumab is an immune checkpoint inhibitor that blocks the interaction between programmed death-ligand 1 (PD-L1) and the programmed death-1 (PD-1) receptor.[11] This action removes the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively.[11] However, this enhanced immune activity can also be directed against healthy tissues, leading to inflammatory side effects known as immune-related adverse events.[11]
-
-
Q2: How long after starting avelumab can irAEs occur?
-
Q3: Are there any contraindications for avelumab based on pre-existing conditions?
-
A3: Caution should be exercised in patients with a history of autoimmune disease. Clinical trials often excluded patients with active autoimmune diseases requiring systemic immunosuppression.[5]
-
-
Q4: What is the role of corticosteroids in managing irAEs?
-
Q5: When should avelumab be permanently discontinued due to an irAE?
-
A5: Permanent discontinuation is generally recommended for any life-threatening (Grade 4) irAE, any recurrent Grade 3 irAE, or if a patient is unable to reduce their corticosteroid dose to 10 mg of prednisone or less (or equivalent) per day within 12 weeks of starting steroids.[9] Specific guidelines for discontinuation also apply to individual irAEs such as pneumonitis, colitis, and hepatitis.[2][6]
-
References
- 1. tga.gov.au [tga.gov.au]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Infusion-related reactions with administration of avelumab: mild and manageable side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. uhs.nhs.uk [uhs.nhs.uk]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. emdserono.com [emdserono.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. What is the mechanism of Avelumab? [synapse.patsnap.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering infusion-related reactions (IRRs) during experiments involving avelumab.
Troubleshooting Guides
Immediate Onset of Infusion-Related Symptoms
Problem: During the avelumab infusion, the subject exhibits symptoms such as fever, chills, flushing, rigors, hypotension, dyspnea, wheezing, back pain, abdominal pain, and/or urticaria.[1][2][3]
Assessment:
-
Grade the severity of the reaction. The management strategy is dictated by the grade of the infusion-related reaction.[2][4]
-
Rule out other causes. Ensure the symptoms are not due to other underlying conditions.[4]
Solution:
| Grade | Action |
| Grade 1 (Mild) | Slow the infusion rate by 50%.[2][5] Closely monitor the subject.[5] |
| Grade 2 (Moderate) | Interrupt the infusion immediately.[2] Administer supportive care (e.g., antihistamines, antipyretics). Once symptoms resolve to Grade 1 or less, the infusion can be restarted at a 50% reduced rate.[2][5] |
| Grade 3 (Severe) or Grade 4 (Life-threatening) | Stop the infusion immediately and permanently discontinue avelumab treatment.[1][2][4] Provide immediate medical intervention and supportive care. Intravenous corticosteroids may be required.[1][6] |
For any recurrence of a Grade 1 or 2 IRR, ensure the subject is closely monitored and consider premedication for subsequent infusions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the incidence of infusion-related reactions with avelumab?
A1: Infusion-related reactions are a common adverse event with avelumab, occurring in approximately 26% of patients.[1][6][7] The majority of these reactions are Grade 1 or 2 and occur during the first four infusions.[2][8] Specifically, 98.6% of initial IRRs happen within the first four infusions.[2] Severe (Grade 3 or 4) reactions are less common, occurring in about 0.7% of patients.[1][6]
Q2: What is the recommended premedication to prevent avelumab-related infusion reactions?
A2: Premedication with an antihistamine (e.g., diphenhydramine, chlorphenamine) and acetaminophen (paracetamol) is recommended prior to the first four infusions of avelumab.[1][4][5][8][9] This practice is based on clinical trial protocols where the majority of patients received such premedication.[8][9] After the fourth infusion, if no IRR has occurred, subsequent premedication is at the discretion of the supervising physician.[2][4][5]
Q3: What is the proposed mechanism behind avelumab infusion-related reactions?
A3: Avelumab-related IRRs are thought to be a form of cytokine release syndrome (CRS) rather than a true hypersensitivity reaction.[3][10][11] Avelumab is a human IgG1 monoclonal antibody with an intact Fc region, which can engage Fc receptors on immune cells like Natural Killer (NK) cells.[8] This engagement can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) against PD-L1 expressing cells, triggering a rapid release of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6, which manifest as the clinical symptoms of an IRR.[10]
Q4: Can avelumab be re-administered after an infusion-related reaction?
A4: The decision to re-administer avelumab depends on the severity of the initial reaction. For Grade 1 and 2 reactions, after symptoms resolve, the infusion can often be resumed at a slower rate.[2][8][12] For subsequent infusions after a Grade 1 or 2 reaction, premedication is recommended.[4] However, for Grade 3 or 4 reactions, avelumab should be permanently discontinued.[1][2][4]
Data Presentation
Table 1: Incidence and Severity of Avelumab Infusion-Related Reactions (IRRs)
| Feature | Data |
| Overall Incidence of IRRs | 26%[1][6][7] |
| Incidence of Grade 3 IRRs | 0.5%[1][6] |
| Incidence of Grade 4 IRRs | 0.2%[1][6] |
| Timing of First IRR | 98.6% occur within the first 4 infusions[2] |
| Patients with Grade ≥3 IRRs treated with IV corticosteroids | 85%[1][6] |
Table 2: Common Signs and Symptoms of Avelumab Infusion-Related Reactions
| Symptom |
| Pyrexia (Fever)[1][2][3] |
| Chills/Rigors[1][2][3] |
| Flushing[1][2][3] |
| Hypotension[1][2][3] |
| Dyspnea (Shortness of breath)[1][2][3] |
| Wheezing[1][2][3] |
| Back Pain[1][2][3] |
| Abdominal Pain[1][2][3] |
| Urticaria (Hives)[1][2][3] |
Experimental Protocols
Protocol 1: Multiplex Cytokine Profiling of Patient Serum
This protocol is for the quantitative analysis of multiple cytokines in serum samples from subjects before and after avelumab infusion to investigate the cytokine release associated with IRRs. A bead-based immunoassay, such as a Luminex or Bio-Plex assay, is recommended for this purpose.
Materials:
-
Serum samples collected from subjects at baseline (pre-infusion) and at various time points post-infusion (e.g., 1, 4, 24 hours).
-
Commercially available multiplex cytokine assay kit (e.g., Bio-Plex Pro™ Human Cytokine Screening Panel) containing capture antibody-coupled magnetic beads, detection antibodies, streptavidin-phycoerythrin (SA-PE), standards, and buffers.
-
96-well filter plate.
-
Vacuum manifold or magnetic wash station.
-
Multiplex array reader (e.g., Bio-Plex 200 or Luminex 200).
-
Calibrated pipettes and tips.
Methodology:
-
Sample Preparation: Thaw frozen serum samples on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove any precipitates. Dilute serum samples according to the kit manufacturer's instructions (typically a 1:4 dilution with the provided sample diluent).
-
Standard Curve Preparation: Reconstitute the lyophilized cytokine standards as per the kit protocol. Perform a serial dilution to generate a standard curve.
-
Assay Procedure: a. Pre-wet the 96-well filter plate with wash buffer and aspirate. b. Add the antibody-coupled magnetic beads to each well. c. Wash the beads using a vacuum manifold or magnetic wash station. d. Add standards, controls, and diluted serum samples to the appropriate wells. e. Incubate the plate on a shaker at room temperature for the time specified in the kit manual (typically 30-60 minutes). f. Wash the plate to remove unbound material. g. Add the biotinylated detection antibody cocktail to each well and incubate on a shaker. h. Wash the plate. i. Add Streptavidin-PE to each well and incubate on a shaker. j. Wash the plate. k. Resuspend the beads in assay buffer.
-
Data Acquisition: Acquire the data on a multiplex array reader. The instrument will measure the median fluorescence intensity (MFI) for each cytokine in each sample.
-
Data Analysis: Use the assay software to generate a standard curve for each cytokine. The concentration of each cytokine in the serum samples will be interpolated from the corresponding standard curve. Key cytokines to analyze include TNF-α, IFN-γ, IL-6, IL-8, and IL-10 .
Protocol 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is to determine the ability of avelumab to induce ADCC against PD-L1 expressing target cells, a potential mechanism for IRR. A common method is the chromium-51 (⁵¹Cr) release assay.
Materials:
-
Target cells: A human tumor cell line with high PD-L1 expression (e.g., H460 lung cancer cells).
-
Effector cells: Peripheral blood mononuclear cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors.
-
Avelumab and an isotype control antibody.
-
Chromium-51 (Na₂⁵¹CrO₄).
-
Fetal bovine serum (FBS), RPMI-1640 medium.
-
96-well round-bottom plates.
-
Gamma counter.
Methodology:
-
Target Cell Labeling: a. Resuspend target cells at 1 x 10⁶ cells/mL in RPMI with 10% FBS. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes. c. Wash the labeled target cells three times with medium to remove excess ⁵¹Cr. d. Resuspend the cells at 1 x 10⁵ cells/mL.
-
Effector Cell Preparation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. (Optional) Purify NK cells from PBMCs using a negative selection kit. c. Resuspend effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
ADCC Assay Setup: a. Plate 50 µL of labeled target cells (5,000 cells) into each well of a 96-well plate. b. Add 50 µL of avelumab or isotype control at various concentrations. c. Add 100 µL of effector cells at the desired E:T ratio. d. For spontaneous release control, add 100 µL of medium instead of effector cells. e. For maximum release control, add 100 µL of 2% Triton X-100.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of ⁵¹Cr Release: a. Centrifuge the plate at 250 x g for 5 minutes. b. Carefully collect 100 µL of supernatant from each well. c. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Avelumab Signaling Pathway and ADCC Mechanism
Caption: Avelumab's dual mechanism of action.
Experimental Workflow for Investigating Avelumab IRRs
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. 2.6. The NK cell degranulation assay [bio-protocol.org]
- 5. bio-rad.com [bio-rad.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A Modified NK Cell Degranulation Assay Applicable for Routine Evaluation of NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: Overcoming Resistance to Avelumab Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on overcoming resistance to avelumab therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to avelumab therapy?
A1: Resistance to avelumab therapy can be broadly categorized into two types:
-
Primary (innate) resistance: The cancer does not respond to avelumab from the beginning of treatment.
-
Acquired resistance: The cancer initially responds to avelumab but then begins to grow and spread.
The underlying mechanisms for both types of resistance are complex and multifactorial, often involving:
-
Tumor-Intrinsic Factors: These are characteristics of the cancer cells themselves that prevent an effective anti-tumor immune response. This can include:
-
Low or absent PD-L1 expression: Avelumab's primary target is PD-L1; if the tumor cells do not express this protein, the drug cannot bind and exert its effect.
-
Alterations in the interferon-gamma (IFN-γ) signaling pathway: Mutations in genes like JAK1 or JAK2 can impair the cellular response to IFN-γ, preventing the upregulation of PD-L1 and other molecules necessary for immune recognition.
-
Low tumor mutational burden (TMB): Tumors with fewer mutations may generate fewer neoantigens, making them less visible to the immune system.
-
-
Tumor-Extrinsic Factors: These relate to the tumor microenvironment (TME), which can create an immunosuppressive shield around the tumor. Key factors include:
-
Presence of immunosuppressive cells: Myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and M2-polarized macrophages can inhibit the function of cytotoxic T lymphocytes (CTLs).
-
Upregulation of alternative immune checkpoints: Compensatory upregulation of other inhibitory receptors on T cells, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and V-domain Ig suppressor of T cell activation (VISTA), can lead to T-cell exhaustion even when the PD-1/PD-L1 pathway is blocked.
-
Production of immunosuppressive cytokines: Transforming growth factor-beta (TGF-β) is a potent immunosuppressive cytokine that can promote tumor growth, metastasis, and resistance to immunotherapy.
-
Physical barriers: Dense stroma and abnormal vasculature can prevent T cells from infiltrating the tumor.
-
Q2: How can we overcome avelumab resistance in our experimental models?
A2: Several strategies are being investigated to overcome avelumab resistance, which can be explored in preclinical models:
-
Combination Therapies:
-
Targeting alternative immune checkpoints: Combining avelumab with antibodies against TIM-3, LAG-3, or other inhibitory receptors can help to reinvigorate exhausted T cells.
-
Inhibiting immunosuppressive pathways: Targeting the TGF-β signaling pathway with small molecule inhibitors or antibodies in combination with avelumab has shown promise in preclinical models.
-
Anti-angiogenic agents: Combining avelumab with VEGF inhibitors, such as axitinib or cabozantinib, can normalize the tumor vasculature, increase T-cell infiltration, and enhance anti-tumor immunity.
-
Chemotherapy and Radiotherapy: Conventional therapies can induce immunogenic cell death, leading to the release of tumor antigens and a more inflamed TME, which can synergize with avelumab.
-
-
Modulating the Tumor Microenvironment:
-
Targeting immunosuppressive cells: Strategies to deplete or reprogram MDSCs, Tregs, or M2 macrophages can enhance the efficacy of avelumab.
-
Enhancing T-cell infiltration: Using agents that can remodel the extracellular matrix or promote chemokine expression can improve T-cell access to the tumor.
-
Q3: What are the key biomarkers to assess for predicting response or resistance to avelumab?
A3: While no single biomarker is perfectly predictive, several are under investigation:
-
PD-L1 Expression: Although not always a definitive predictor, higher PD-L1 expression on tumor cells or immune cells is often associated with a better response to avelumab in some cancer types.
-
Tumor Mutational Burden (TMB): A higher TMB may indicate a greater likelihood of response to immune checkpoint inhibitors.
-
Gene Expression Signatures: Signatures related to immune activity, such as T-cell and NK cell function, are associated with improved outcomes, while signatures for pathways like angiogenesis and TGF-β are linked to resistance.
-
Circulating Biomarkers: Analysis of immune cells and cytokines in peripheral blood may provide insights into the systemic immune response and predict treatment benefit.
-
Fcγ Receptor (FcγR) Polymorphisms: Given avelumab's ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC), polymorphisms in Fcγ receptors on immune cells could influence its efficacy.
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Causes | Solutions |
| Low cytotoxicity in T-cell killing assays | 1. Low PD-L1 expression on target cells. 2. T-cell exhaustion. 3. Suboptimal effector-to-target (E:T) ratio. 4. Incompatible HLA types between effector and target cells. | 1. Confirm PD-L1 expression on target cells using flow cytometry or western blot. Consider using IFN-γ to upregulate PD-L1 expression. 2. Assess T-cell exhaustion markers (e.g., TIM-3, LAG-3) by flow cytometry. Use freshly isolated T cells if possible. 3. Optimize the E:T ratio by performing a titration experiment. 4. Ensure HLA matching if using allogeneic T cells, or use autologous systems. To check for alloreactivity, you can use an anti-class I mAb in your culture. |
| High background in ADCC assays | 1. Spontaneous lysis of target cells. 2. Non-specific binding of avelumab. 3. Contamination of effector cells. | 1. Ensure target cells are healthy and in the logarithmic growth phase. 2. Include an isotype control antibody to assess non-specific killing. 3. Use a negative selection kit for NK cell isolation to minimize contamination. |
| Inconsistent results in establishing avelumab-resistant cell lines | 1. Inappropriate starting concentration of avelumab. 2. Insufficient duration of drug exposure. 3. Cell line heterogeneity. | 1. Determine the IC50 of avelumab for the parental cell line and start with a concentration at or slightly above the IC50. 2. Gradually increase the avelumab concentration over several weeks to months. 3. Consider single-cell cloning to establish a homogenous resistant population. |
In Vivo Assays
| Problem | Possible Causes | Solutions |
| Lack of tumor growth in syngeneic models | 1. Low viability of injected tumor cells. 2. Insufficient number of tumor cells injected. 3. Strong host immune response against the tumor. | 1. Check the viability of tumor cells before injection using trypan blue exclusion. 2. Optimize the number of injected cells for your specific tumor model and mouse strain. 3. Consider using immunodeficient mice for initial tumor establishment if the tumor line is not aggressive. |
| High variability in tumor growth between animals | 1. Inconsistent tumor cell injection. 2. Differences in the health status of the mice. | 1. Ensure consistent injection technique (e.g., subcutaneous, orthotopic) and volume. 2. Use age- and sex-matched mice from a reputable supplier. Monitor animal health throughout the experiment. |
| No significant difference in tumor growth between avelumab-treated and control groups | 1. Tumor model is inherently resistant to PD-L1 blockade. 2. Suboptimal dosing or schedule of avelumab. 3. Insufficient immune cell infiltration into the tumor. | 1. Characterize the immune profile of your tumor model to ensure it is suitable for immunotherapy studies. 2. Consult literature for effective dosing regimens for your specific mouse strain and tumor model. 3. Analyze the tumor microenvironment for the presence of T cells and other immune cells using immunohistochemistry or flow cytometry. |
Quantitative Data Summary
Clinical Trial Data for Avelumab Combination Therapies
| Trial (Cancer Type) | Treatment Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| JAVELIN Renal 101 (Advanced RCC) | Avelumab + Axitinib | 58.2% | 13.8 months | Not reached at time of analysis |
| Sunitinib | 25.7% | 8.4 months | Not reached at time of analysis | |
| Phase I Trial (Metastatic Clear Cell RCC) | Avelumab + Cabozantinib | 50% | 6-month PFS rate: 67.7% | Not reported |
| JAVELIN Bladder 100 (Advanced Urothelial Carcinoma) | Avelumab (maintenance) + BSC | - | 3.7 months | 21.4 months |
| BSC alone | - | 2.0 months | 14.3 months | |
| AURA Oncodistinct-004 (Muscle-Invasive Bladder Cancer, Cisplatin-ineligible) | Avelumab monotherapy | Pathological Complete Response (pCR): 32% | - | 36-month OS rate: 42% |
| Avelumab + Paclitaxel-Gemcitabine | pCR: 14% | - | 36-month OS rate: 48% |
BSC: Best Supportive Care
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is adapted from established methods for assessing avelumab-mediated ADCC.
Materials:
-
Target tumor cells (e.g., a PD-L1 expressing cancer cell line)
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells)
-
Avelumab and isotype control antibody
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well plates
Procedure:
-
Target Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest cells and adjust the concentration to 1 x 10^5 cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate overnight to allow for cell adherence.
-
-
Effector Cell Preparation:
-
Isolate PBMCs or NK cells from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque) or a negative selection kit.
-
Wash and resuspend effector cells in culture medium.
-
Count the cells and adjust the concentration to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
-
ADCC Assay:
-
Remove the culture medium from the target cells.
-
Add 50 µL of culture medium containing avelumab or isotype control at various concentrations.
-
Add 50 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.
-
For controls, include wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Detection of Cytotoxicity:
-
Follow the manufacturer's instructions for the chosen cytotoxicity detection kit.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vitro T-cell Killing Assay
This protocol is a generalized procedure based on common methodologies for assessing T-cell-mediated cytotoxicity.
Materials:
-
Target tumor cells
-
Effector T-cells (e.g., activated human T-cells)
-
Avelumab and isotype control antibody
-
Cell culture medium
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Label target cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.
-
Seed the labeled target cells into a 96-well plate.
-
-
Effector T-cell Preparation:
-
Isolate T-cells from PBMCs.
-
Activate T-cells with anti-CD3/CD28 beads for 2-3 days.
-
Wash and resuspend the activated T-cells in culture medium.
-
-
Co-culture:
-
Add the activated T-cells to the wells containing the target cells at various E:T ratios.
-
Add avelumab or isotype control antibody to the appropriate wells.
-
Incubate the co-culture for 24-72 hours.
-
-
Analysis of Killing:
-
Harvest the cells from each well.
-
Stain the cells with an apoptosis detection kit (e.g., Annexin V and PI).
-
Analyze the samples by flow cytometry.
-
Gate on the CFSE-positive target cells and quantify the percentage of apoptotic (Annexin V-positive) and dead (PI-positive) cells.
-
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol provides a general workflow for IHC staining of immune cells in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies against immune cell markers (e.g., CD3 for T-cells, CD8 for cytotoxic T-cells, FoxP3 for Tregs)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the sections with the primary antibody at the optimal dilution.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Wash the slides and apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the stained slides under a microscope to identify and quantify the infiltration of different immune cell populations within the tumor microenvironment.
-
Signaling Pathways and Experimental Workflows
Avelumab Dosage Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing avelumab dosage in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the approved 800 mg flat dose of avelumab over weight-based dosing?
A1: The transition from a 10 mg/kg weight-based dose to an 800 mg flat dose, administered intravenously every two weeks, is supported by extensive population pharmacokinetic (PopPK) modeling.[1][2][3] This modeling, which utilized data from 1,827 patients across three clinical trials, indicated that an 800 mg flat dose provides similar drug exposure with slightly less variability compared to weight-based dosing.[1][2] Subsequent exposure-efficacy and exposure-safety simulations suggested that the benefit-risk profiles of the two dosing regimens are comparable.[1][2][4] The 800 mg dose was selected based on the median body weight of adult patients with various tumor types being approximately 80 kg.[1] This flat-dosing approach also offers practical advantages, such as simplifying administration and reducing drug wastage.[1]
Q2: Are there established biomarkers to guide individual avelumab dosage optimization?
A2: Currently, there are no definitively established biomarkers that can be used to optimize avelumab dosage for individual patients. While research is ongoing, studies have shown that biomarkers such as PD-L1 expression, tumor mutational burden (TMB), and various gene expression signatures have shown variable predictive utility and are not yet sufficient for guiding individual dose adjustments.[5] In an exploratory analysis of the JAVELIN Bladder 100 trial, several biomarkers of immune activity were associated with overall survival, but none were able to optimally predict the benefit of avelumab maintenance.[5] Further research is needed to identify and validate reliable predictive biomarkers.[5][6]
Q3: How does avelumab's pharmacokinetic profile influence its dosing schedule?
A3: Avelumab exhibits a linear pharmacokinetic profile, with drug exposure increasing proportionally with the dose.[7][8] Following intravenous infusion, maximum plasma concentrations are typically reached near the end of the infusion.[9] The half-life of avelumab at the 10 mg/kg dose is approximately 4-6 days, which supports the every-2-week dosing interval.[7][10] Population PK modeling has been crucial in understanding the drug's behavior in the body and supporting the switch to the 800 mg flat dose.[11]
Q4: What are the considerations for avelumab dosing in pediatric patients?
A4: Dosing avelumab in pediatric patients requires consideration of age and body weight. Based on PopPK modeling and simulation to match adult exposures, the recommended dose for pediatric patients aged 12 years and older and weighing at least 40 kg is the adult flat dose of 800 mg every 2 weeks.[12] For patients younger than 12 years or weighing less than 40 kg, a dose of 15 mg/kg every 2 weeks is recommended to achieve similar exposures to adults.[12]
Troubleshooting Guides
Issue 1: Management of Infusion-Related Reactions (IRRs)
Symptoms: Pyrexia, chills, flushing, hypotension, dyspnea, wheezing, back pain, abdominal pain, and urticaria.[13]
Troubleshooting Steps:
| Grade of Reaction | Recommended Action |
| Grade 1 | Decrease the infusion rate by 50%.[13] |
| Grade 2 | Temporarily interrupt the infusion until symptoms resolve to Grade 1 or less, then restart at a 50% slower rate.[13] |
| Grade 3 or 4 | Permanently discontinue avelumab treatment.[13] |
Prophylactic Measures: Premedication with an antihistamine and acetaminophen is recommended before the first four infusions to reduce the risk of IRRs.[14][15] For subsequent infusions, the necessity of premedication is based on clinical judgment and the patient's history of IRRs.[15]
Issue 2: Management of Immune-Related Adverse Events (irAEs)
Background: Avelumab can cause immune-related adverse events, which can be severe or fatal. Early identification and management are crucial.[16]
General Management Strategy:
-
Monitor: Regularly monitor patients for clinical signs and symptoms of irAEs. This includes monitoring liver enzymes, creatinine, and thyroid function at baseline and periodically during treatment.[9][16][17]
-
Evaluate: In cases of suspected irAEs, conduct a thorough workup to rule out other potential causes, such as infection.[16]
-
Treat: For moderate to severe irAEs, systemic corticosteroids (e.g., 1-2 mg/kg/day of prednisone or equivalent) are generally recommended until the adverse event improves to Grade 1 or less.[16][18] This is typically followed by a corticosteroid taper over at least one month.[16]
-
Withhold or Discontinue Avelumab: Depending on the severity of the irAE, avelumab may need to be withheld or permanently discontinued. No dose reductions are recommended.[16][19]
Specific irAE Management:
| Adverse Reaction | Severity | Avelumab Dosage Modification |
| Pneumonitis | Grade 2 | Withhold |
| Grade 3 or 4 | Permanently discontinue | |
| Colitis/Diarrhea | Grade 2 or 3 | Withhold |
| Grade 4 | Permanently discontinue | |
| Hepatitis | AST/ALT >3 to 5x ULN or Total Bilirubin >1.5 to 3x ULN | Withhold |
| AST/ALT >5x ULN or Total Bilirubin >3x ULN | Permanently discontinue | |
| Endocrinopathies | Grade 3 or 4 | Withhold until clinically stable |
| Nephritis | Grade 2 or 3 with Serum Creatinine >1.5x baseline | Withhold |
| Grade 4 with Serum Creatinine >6x ULN | Permanently discontinue |
This table provides a general guideline. Refer to the prescribing information for detailed management protocols.[16][19]
Data Summary
Table 1: Comparison of Avelumab Dosing Regimens
| Parameter | 10 mg/kg Weight-Based Dosing | 800 mg Flat Dosing |
| Dosing Interval | Every 2 weeks | Every 2 weeks |
| Exposure Variability | Higher | Slightly Lower[1][2] |
| Benefit-Risk Profile | Similar to flat dosing[1][2][4] | Similar to weight-based dosing[1][2][4] |
| Practicality | Requires calculation for each patient | Simplified administration, less waste[1] |
Experimental Protocols
Protocol 1: Population Pharmacokinetic (PopPK) Modeling for Dose Justification
Objective: To compare the pharmacokinetic exposure of avelumab between a 10 mg/kg weight-based dosing regimen and an 800 mg flat-dose regimen.
Methodology:
-
Data Collection: Collect sparse and intensive pharmacokinetic data (serum concentrations of avelumab) from a large patient population across multiple clinical trials (e.g., JAVELIN Solid Tumor, JAVELIN Merkel 200).[1] Patient demographic and clinical data, including body weight, are also collected.
-
Model Development: Develop a population pharmacokinetic model using a nonlinear mixed-effects modeling approach (e.g., using software like NONMEM). A two-compartment model with linear elimination is often a starting point for monoclonal antibodies.[20]
-
Covariate Analysis: Evaluate the influence of various patient characteristics (covariates) such as body weight, age, sex, and renal function on the pharmacokinetic parameters of avelumab.
-
Simulation: Based on the final PopPK model, simulate the expected avelumab exposure (e.g., Area Under the Curve (AUC), trough concentration (Cmin)) for both the 10 mg/kg and 800 mg dosing regimens across the patient population.
-
Comparison: Statistically compare the simulated exposure distributions between the two dosing regimens to assess for bioequivalence and differences in variability.[1]
Protocol 2: Exploratory Biomarker Analysis for Predictive Markers
Objective: To identify potential biomarkers associated with clinical outcomes in patients treated with avelumab.
Methodology:
-
Sample Collection: Collect baseline tumor tissue and/or blood samples from patients enrolled in clinical trials before the initiation of avelumab treatment.
-
Biomarker Assays:
-
PD-L1 Expression: Perform immunohistochemistry (IHC) on tumor tissue samples to determine the percentage of tumor cells and/or immune cells expressing PD-L1.[5]
-
Tumor Mutational Burden (TMB): Conduct whole-exome sequencing on tumor DNA to quantify the number of somatic mutations per megabase.[21]
-
Gene Expression Profiling: Use RNA sequencing or microarray analysis on tumor tissue to assess the expression levels of various immune-related genes and signatures.[5]
-
Circulating Biomarkers: Analyze blood samples for circulating tumor DNA (ctDNA), cytokines, or specific immune cell populations.[22]
-
-
Data Analysis:
-
Correlate the levels of each potential biomarker with clinical endpoints such as Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR).
-
Use statistical methods such as Kaplan-Meier analysis and Cox proportional hazards models to assess the association between biomarkers and survival outcomes.
-
It is important to note that these analyses are often exploratory and require validation in independent cohorts.[5]
-
Visualizations
Caption: Avelumab's dual mechanism of action.
Caption: Avelumab dosing decision workflow.
Caption: General workflow for managing irAEs.
References
- 1. Changing Body Weight–Based Dosing to a Flat Dose for Avelumab in Metastatic Merkel Cell and Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing Body Weight-Based Dosing to a Flat Dose for Avelumab in Metastatic Merkel Cell and Advanced Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Model-informed drug development supporting the approval of the avelumab flat-dose regimen in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emdserono.com [emdserono.com]
- 9. mims.com [mims.com]
- 10. Avelumab First-Line Maintenance Treatment in Advanced Bladder Cancer: Practical Implementation Steps for Infusion Nurses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckgroup.com [merckgroup.com]
- 12. Avelumab Dose Selection for Clinical Studies in Pediatric Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. Infusion-related reactions with administration of avelumab: mild and manageable side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 16. Dosing & Administration | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. reference.medscape.com [reference.medscape.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Avelumab in patients with previously treated metastatic Merkel cell carcinoma: long-term data and biomarker analyses from the single-arm phase 2 JAVELIN Merkel 200 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Prognostic role of circulating cytokines and inflammation indexes for avelumab maintenance in metastatic urothelial carcinoma [frontiersin.org]
Technical Support Center: Avelumab-Induced Fatigue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and investigating avelumab-induced fatigue in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of fatigue in patients treated with avelumab?
A1: Fatigue is one of the most commonly reported adverse events associated with avelumab treatment. The incidence varies depending on the cancer type and whether avelumab is used as a monotherapy or in combination with other agents. For instance, in patients with metastatic Merkel cell carcinoma, fatigue has been reported in up to 47% of patients.[1] When used as a first-line maintenance treatment for locally advanced or metastatic urothelial carcinoma (UC), fatigue was observed in 35% of patients receiving avelumab with best supportive care, compared to 13% with best supportive care alone.[1] A pooled analysis of 1,738 patients with various solid tumors from the JAVELIN solid tumor and JAVELIN Merkel 200 trials reported treatment-related fatigue of any grade in 17.7% of patients, with grade ≥3 fatigue occurring in 1.0% of patients.
Q2: What is the underlying mechanism of avelumab-induced fatigue?
A2: The precise mechanism of avelumab-induced fatigue is not fully understood but is thought to be multifactorial and linked to its immunomodulatory effects. Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, avelumab removes the inhibitory signals that suppress T-cell activity, thereby enhancing the anti-tumor immune response. This heightened immune activation can lead to an increase in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), which are known to be associated with fatigue. This phenomenon is often described as a "sickness behavior" mediated by the central nervous system in response to peripheral inflammation.
Q3: How is avelumab-induced fatigue graded in clinical trials?
A3: Avelumab-induced fatigue is typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The severity is categorized into five grades:
-
Grade 1 (Mild): Fatigue relieved by rest.
-
Grade 2 (Moderate): Fatigue not relieved by rest, limiting instrumental activities of daily living (ADL) (e.g., preparing meals, shopping).
-
Grade 3 (Severe): Fatigue not relieved by rest, limiting self-care ADL (e.g., bathing, dressing).[2]
-
Grade 4 (Life-threatening): Disabling; urgent intervention indicated.
-
Grade 5 (Death): Death related to the adverse event.[3][4][5][6]
Q4: Are there established patient-reported outcome (PRO) measures to assess fatigue in clinical research involving avelumab?
A4: Yes, several validated patient-reported outcome (PRO) measures are used to assess fatigue in cancer clinical trials. These tools help to quantify the patient's subjective experience of fatigue. Commonly used instruments include:
-
Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F): This is a 13-item questionnaire that assesses the impact of fatigue on daily activities and function over the past seven days.[7][8][9][10]
-
Brief Fatigue Inventory (BFI): This is a 9-item scale that rapidly assesses the severity and impact of fatigue on daily functioning over the past 24 hours.[11][12][13][14][15]
Troubleshooting Guides for Preclinical Research
This section provides guidance for researchers investigating avelumab-induced fatigue in preclinical models.
Issue 1: Difficulty in reliably inducing and measuring fatigue-like behavior in mouse models.
Possible Cause: Inconsistent tumor engraftment, inappropriate fatigue assessment methods, or insufficient acclimation of animals.
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure consistent tumor cell numbers and injection sites to achieve uniform tumor growth rates, which can influence the onset and severity of fatigue.
-
Select Appropriate Fatigue Assessment Methods:
-
Voluntary Wheel Running: This is a sensitive measure of general activity and well-being. A significant decrease in running distance or time can indicate fatigue.
-
Open Field Test: This test can assess general locomotor activity. A reduction in the total distance traveled or the number of line crossings may suggest fatigue.
-
-
Acclimation: Allow mice to acclimate to the experimental room and testing apparatus for a sufficient period (e.g., 30-60 minutes) before starting any behavioral assessments to reduce stress-induced artifacts.[1]
Issue 2: Inconsistent or undetectable changes in inflammatory cytokine levels.
Possible Cause: Improper sample collection and processing, insufficient sensitivity of the assay, or timing of sample collection.
Troubleshooting Steps:
-
Optimize Sample Collection: Collect blood at consistent time points relative to avelumab administration. Process samples promptly to minimize cytokine degradation. For serum, allow blood to clot at room temperature for 30 minutes before centrifugation. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
Choose a Sensitive Assay: An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying specific cytokines.[16][17][18] For simultaneous measurement of multiple cytokines from a small sample volume, consider a multiplex bead-based immunoassay (e.g., Luminex).
-
Timing of Measurement: Cytokine levels can fluctuate. Consider collecting samples at multiple time points after avelumab administration to capture peak expression.
Quantitative Data Summary
The following table summarizes the incidence of avelumab-induced fatigue from various clinical trials.
| Cancer Type | Treatment Regimen | All-Grade Fatigue (%) | Grade ≥3 Fatigue (%) | Reference |
| Metastatic Merkel Cell Carcinoma | Avelumab Monotherapy | 47 | Not Specified | [1] |
| Locally Advanced or Metastatic Urothelial Carcinoma | Avelumab + Best Supportive Care | 35 | Not Specified | [1] |
| Refractory Metastatic Urothelial Carcinoma | Avelumab Monotherapy | 31.8 | Not Specified | [19][20] |
| Recurrent or Refractory Ovarian Cancer | Avelumab Monotherapy | 13.6 | Not Specified | [21][22] |
| Various Advanced Solid Tumors (Pooled Analysis) | Avelumab Monotherapy | 17.7 | 1.0 |
Experimental Protocols
Protocol 1: Assessment of Voluntary Wheel Running in Mice
Objective: To measure voluntary physical activity as an indicator of fatigue.
Methodology:
-
Housing: Individually house mice in cages equipped with a low-resistance running wheel.
-
Acclimation: Allow mice a 14-day acclimation period to the running wheels before tumor implantation and treatment.[23]
-
Data Collection:
-
Record the number of wheel rotations continuously using an automated data acquisition system.
-
Establish a baseline of running activity by averaging the data from the last six days of the acclimation period.[23]
-
-
Treatment: Administer avelumab or a control substance.
-
Post-Treatment Monitoring: Continue to record wheel running activity for the duration of the experiment.
-
Data Analysis:
-
Calculate the total distance run per day for each mouse.
-
Normalize the post-treatment running data to the individual baseline for each animal.
-
Compare the change in running activity between the avelumab-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in mouse serum.
Methodology:
-
Sample Collection: Collect blood from mice via a terminal cardiac puncture or submandibular bleed into serum separator tubes.
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store it at -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Add standards and serum samples to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Proposed signaling pathway of avelumab-induced fatigue.
Caption: Experimental workflow for investigating avelumab-induced fatigue.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Fatigue | eviQ [eviq.org.au]
- 3. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 6. eortc.be [eortc.be]
- 7. facit.org [facit.org]
- 8. hign.org [hign.org]
- 9. The FACIT Fatigue Scale (Version 4) | HIGN [hign.org]
- 10. The Functional Assessment of Chronic Illness Therapy-Fatigue Measure: Cross-Cultural Validation of an Arabic Version for Older Jordanians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. movingahead.psy.unsw.edu.au [movingahead.psy.unsw.edu.au]
- 12. resref.com [resref.com]
- 13. Brief Fatigue Inventory (BFI) | MD Anderson Cancer Center [mdanderson.org]
- 14. Brief Fatigue Inventory (Index) | RehabMeasures Database [sralab.org]
- 15. medicalalgorithms.com [medicalalgorithms.com]
- 16. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. h-h-c.com [h-h-c.com]
- 19. The ASCO Post [ascopost.com]
- 20. Avelumab, an Anti-Programmed Death-Ligand 1 Antibody, In Patients With Refractory Metastatic Urothelial Carcinoma: Results From a Multicenter, Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Avelumab for Patients With Recurrent or Refractory Ovarian Cancer: Phase 1b Results From the JAVELIN Solid Tumor Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Voluntary wheel running behaviour as a tool to assess the severity in a mouse pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab and Skin Toxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of skin toxicities associated with avelumab.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of avelumab and how does it lead to skin toxicities?
Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] PD-L1 is a protein that can be expressed on tumor cells and other cells in the tumor microenvironment.[2] It binds to the programmed death-1 (PD-1) receptor on activated T cells, which inhibits the T-cell's ability to attack the tumor cells.[2][4] By blocking the interaction between PD-L1 and PD-1, avelumab removes this inhibitory signal, restoring the cytotoxic T-cell response against the cancer.[2] This enhanced immune activation, however, is not always specific to tumor cells and can lead to immune-related adverse events (irAEs), where the immune system attacks healthy tissues, including the skin.[1][2]
Q2: What are the most common skin toxicities observed with avelumab treatment?
The most frequently reported skin toxicities with avelumab are rash (maculopapular) and pruritus (itching).[1][5] Other common reactions include dry skin, eczema, and lichenoid dermatitis.[6] These reactions are typically mild to moderate in severity.[1]
Q3: What are the severe, though less common, dermatological adverse events associated with avelumab?
While less frequent, severe and potentially life-threatening skin toxicities can occur. These include:
-
Bullous Pemphigoid: An autoimmune blistering disease.
-
Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): Severe, blistering rashes that cause the skin to peel.[7][8] These are medical emergencies.
-
Drug Rash with Eosinophilia and Systemic Symptoms (DRESS): A widespread rash accompanied by fever, eosinophilia, and internal organ involvement.
Q4: How are avelumab-induced skin toxicities graded?
Skin toxicities are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12] The grading is based on the severity of symptoms and the extent of body surface area (BSA) involved.
-
Grade 1: Mild, localized, or asymptomatic rash.
-
Grade 2: Moderate rash with symptoms, covering a larger BSA, and limiting instrumental activities of daily living (ADL).[11][12]
-
Grade 3: Severe rash, covering a large BSA with significant symptoms, limiting self-care ADL.[11][12]
Q5: What is the general management approach for avelumab-induced skin toxicities?
Management strategies are dictated by the grade of the toxicity.[13]
-
Grade 1: Continue avelumab with close monitoring. Symptomatic treatment with topical emollients and low-to-medium potency topical corticosteroids is recommended.[13]
-
Grade 2: Avelumab may be temporarily withheld.[14] Treatment involves medium-to-high potency topical corticosteroids and oral antihistamines for pruritus.[13]
-
Grade 3: Avelumab should be withheld.[14] Systemic corticosteroids (e.g., prednisone) are typically required.[13] A dermatology consultation is recommended.
-
Grade 4: Avelumab must be permanently discontinued.[14] This is a medical emergency requiring immediate hospitalization and management by a specialized team.[7]
Troubleshooting Guides
Scenario 1: A researcher observes a mild, localized rash on a subject in a preclinical study.
-
Assessment: Document the appearance, location, and size of the rash. Grade the toxicity according to CTCAE criteria (likely Grade 1).
-
Action: Continue avelumab administration. Apply a low-potency topical corticosteroid to the affected area. Monitor the rash daily for any signs of progression.
Scenario 2: A subject in a clinical trial develops a widespread, itchy rash that is interfering with their sleep.
-
Assessment: Evaluate the percentage of BSA affected and the severity of the pruritus. This would likely be classified as a Grade 2 toxicity.
-
Action: Withhold the next dose of avelumab.[14] Initiate treatment with a high-potency topical corticosteroid and an oral antihistamine. If there is no improvement within a week, consider a short course of oral corticosteroids.
Scenario 3: A subject presents with blistering and peeling skin.
-
Assessment: This is a red flag for a severe cutaneous adverse reaction like SJS or TEN. Immediately assess for mucosal involvement (eyes, mouth, genitals). This is a Grade 4 toxicity.
-
Action:
Data Presentation
Table 1: Incidence of Common Skin Toxicities with Avelumab Monotherapy in Clinical Trials
| Adverse Event | JAVELIN Solid Tumor & Merkel 200 (N=1738)[15] |
| Any Grade (%) | Grade ≥3 (%) |
| Rash | 17.0 |
| Pruritus | 17.7 |
| Maculopapular Rash | 6.2 |
| Eczema | 2.5 |
| Dermatitis | 2.4 |
Table 2: CTCAE v5.0 Grading for Rash (Maculopapular)
| Grade | Description |
| 1 | Macules/papules covering <10% BSA with or without symptoms (e.g., pruritus, burning, tightness). |
| 2 | Macules/papules covering 10-30% BSA with or without symptoms; limiting instrumental ADL. |
| 3 | Macules/papules covering >30% BSA with moderate or severe symptoms; limiting self-care ADL. |
| 4 | Life-threatening consequences; urgent intervention indicated. |
| 5 | Death. |
Experimental Protocols
Protocol 1: Skin Biopsy for Histopathological and Immunohistochemical Analysis
-
Objective: To obtain a tissue sample for diagnosis of the type of skin reaction.
-
Procedure:
-
Select a representative lesion for biopsy. For blistering disorders, an intact blister is preferred.
-
Prepare the skin with an antiseptic solution.
-
Administer a local anesthetic.
-
Perform a 4mm punch biopsy. For suspected bullous pemphigoid, a second biopsy adjacent to a blister should be taken for direct immunofluorescence.[16]
-
Place the specimen for routine histology in 10% neutral buffered formalin.
-
Place the specimen for direct immunofluorescence in Michel's medium or saline.
-
Suture the biopsy site.
-
-
Histopathological Analysis: Process the formalin-fixed tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Immunohistochemistry: Perform staining for immune cell markers such as CD3, CD4, CD8 (for T cells), and FoxP3 (for regulatory T cells) to characterize the inflammatory infiltrate.
Protocol 2: Flow Cytometry of Skin-Infiltrating Lymphocytes
-
Objective: To quantify and phenotype immune cell populations within the skin lesion.
-
Procedure:
-
Obtain a fresh skin biopsy as described above.
-
Mechanically and enzymatically digest the tissue to create a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1).
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Gate on the CD45+ population to identify hematopoietic cells, then further gate on T-cell subsets to determine their relative proportions and activation status (e.g., expression of PD-1).
Mandatory Visualizations
Caption: Mechanism of Action of Avelumab.
Caption: Management workflow for avelumab-induced skin toxicity.
References
- 1. Evolving insights into the mechanisms of toxicity associated with immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of PD-1 signaling in health and immune-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avelumab Immunotherapy: Management of Adverse Events Associated With New Treatment for Merkel Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cutaneous Adverse Events of Immune Checkpoint Inhibitors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Grade Dermatologic Adverse Events Associated With Immune Checkpoint Blockade for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stevens-Johnson syndrome/toxic epidermal necrolysis in patients treated with immune checkpoint inhibitors: A safety analysis of clinical trials and FDA pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grading-dermatologic-adverse-events-of-cancer-treatments-the-common-terminology-criteria-for-adverse-events-version-4-0 - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 13. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 15. Safety profile of avelumab in patients with advanced solid tumors: A pooled analysis of data from the phase 1 JAVELIN solid tumor and phase 2 JAVELIN Merkel 200 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnosis and Management of Skin Toxicities in Systemic Treatment of Genitourinary Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avelumab Toxicity Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding laboratory monitoring for avelumab-related toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the most common immune-related adverse events (irAEs) associated with avelumab that require laboratory monitoring?
A1: The most common immune-related adverse events associated with avelumab include endocrinopathies (especially thyroid disorders), hepatitis (liver toxicity), and nephritis (kidney toxicity).[1][2][3] It is crucial to monitor for these potential toxicities through regular laboratory tests.
Q2: How frequently should laboratory monitoring be performed during avelumab treatment?
A2: Laboratory monitoring should be conducted at baseline before initiating avelumab and periodically throughout treatment.[4][5] This includes assessments of liver enzymes, creatinine, and thyroid function.[5] Some protocols suggest monitoring thyroid function every four weeks for the first twelve weeks, and then at least every 12 weeks or as clinically indicated.[6]
Q3: What are the initial steps if an infusion-related reaction is suspected?
A3: Infusion-related reactions can manifest as pyrexia, chills, flushing, hypotension, and dyspnea.[1] For a Grade 1 reaction, the infusion rate should be slowed by 50%. For a Grade 2 reaction, the infusion should be temporarily stopped until the symptoms resolve to Grade 1 or are gone, at which point it can be restarted at a 50% slower rate. For Grade 3 or 4 reactions, the infusion must be stopped, and avelumab should be permanently discontinued.[1]
Q4: Can avelumab be resumed after a toxicity-related interruption?
A4: Depending on the severity of the adverse reaction, avelumab may be withheld and corticosteroids administered.[1] For certain grade 2 or 3 toxicities, avelumab can be resumed once the toxicity resolves to grade 0 or 1 and the corticosteroid taper is complete.[4] However, for severe (Grade 4) reactions, or recurrent Grade 3 reactions, permanent discontinuation is often recommended.[1][3]
Troubleshooting Guides
Issue 1: Abnormal Liver Function Tests (LFTs)
Symptoms: May be asymptomatic or present with fatigue, nausea, abdominal pain, or jaundice. Laboratory findings may include elevated ALT, AST, and bilirubin.[4][7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting abnormal liver function tests.
Issue 2: Abnormal Thyroid Function Tests (TFTs)
Symptoms: Can present as hypothyroidism (fatigue, cold intolerance) or hyperthyroidism (tachycardia, weight loss), though many patients may be asymptomatic.[2][8] Laboratory findings may include abnormal TSH, free T4, or total T3 levels.[9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting abnormal thyroid function tests.
Data Presentation
Table 1: Recommended Laboratory Monitoring for Avelumab Toxicity
| Parameter | Baseline | During Treatment Frequency |
| Hepatic Function | ||
| Alanine Aminotransferase (ALT) | Yes | Periodically[4][5] |
| Aspartate Aminotransferase (AST) | Yes | Periodically[4] |
| Total Bilirubin | Yes | Periodically[4] |
| Renal Function | ||
| Serum Creatinine | Yes | Periodically[1][4] |
| Endocrine Function | ||
| Thyroid-Stimulating Hormone (TSH) | Yes | Periodically[1][5][6] |
| Free T4 | As indicated | As indicated based on clinical evaluation[1] |
| Metabolic | ||
| Glucose | Yes | At every cycle[10] |
| Hematology | ||
| Complete Blood Count (CBC) | Yes | Before each dose[11] |
Experimental Protocols
1. Liver Function Tests (LFTs)
-
Methodology: LFTs are typically performed on a serum sample obtained via venipuncture. The tests measure the levels of various enzymes and proteins in the blood, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin. Automated clinical chemistry analyzers are commonly used, employing spectrophotometric or enzymatic assays to quantify these analytes.
2. Renal Function Tests
-
Methodology: Serum creatinine is the primary biomarker for assessing renal function. A blood sample is collected, and the serum is analyzed. The Jaffe reaction or enzymatic methods are standard for creatinine measurement on automated analyzers. The estimated glomerular filtration rate (eGFR) is often calculated from the serum creatinine level, age, sex, and race.
3. Thyroid Function Tests (TFTs)
-
Methodology: TFTs involve measuring the levels of Thyroid-Stimulating Hormone (TSH) and, if indicated, free thyroxine (T4) in the serum. Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA), are the standard methods used on automated platforms.
Experimental Workflow for Sample Analysis:
Caption: General workflow for laboratory sample analysis.
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. Avelumab inducing hypothyroidism and hypoadrenalism: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 4. drugs.com [drugs.com]
- 5. Urothelial Carcinoma Safety Profile | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. Avelumab - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. mdanderson.org [mdanderson.org]
- 10. Endocrine Toxicities of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
troubleshooting unexpected results in avelumab studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avelumab. The information is designed to address specific issues that may be encountered during experiments, with a focus on interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Avelumab that I should consider in my experimental design?
A1: Avelumab possesses a dual mechanism of action. Firstly, it is a human IgG1 monoclonal antibody that binds to Programmed Death-Ligand 1 (PD-L1), preventing its interaction with the PD-1 receptor on T-cells. This blockade removes the suppressive signal, restoring T-cell-mediated anti-tumor immune responses. Secondly, Avelumab has a wild-type IgG1 Fc region that can engage Fc-γ receptors on natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) against PD-L1-expressing tumor cells.[1][2][3] Your experimental design should account for both activities. For example, when assessing cytotoxicity, it is crucial to use appropriate effector cells (like NK cells) to capture the ADCC effect, in addition to T-cells for evaluating the impact of PD-L1 blockade.
Q2: I am not seeing the expected level of T-cell activation in my in vitro assay. What could be the reason?
A2: Several factors could contribute to lower-than-expected T-cell activation. Ensure that your target tumor cells express sufficient levels of PD-L1, as Avelumab's primary function is to block this interaction. The origin and state of your T-cells are also critical; they need to be in a state where they can be activated. Additionally, the presence of other inhibitory signals in your co-culture system could be overriding the effect of PD-L1 blockade. Consider measuring cytokine release, such as IFN-γ, as a key indicator of T-cell activation.[3]
Q3: Is PD-L1 expression a reliable biomarker for Avelumab efficacy in my preclinical models?
A3: While PD-L1 expression is the direct target of Avelumab, its role as a predictive biomarker can be complex. Clinical studies have shown that responses to Avelumab can be observed in patients with both PD-L1-positive and PD-L1-negative tumors.[4] The method of PD-L1 detection, the cutoff for positivity, and the dynamic nature of its expression can all influence the results.[2][5] Therefore, while it is a critical factor to assess, a lack of high PD-L1 expression in your model does not entirely preclude a potential response to Avelumab, especially considering its ADCC activity.
Troubleshooting Guides
Issue 1: Inconsistent or Low Cytotoxicity in ADCC Assays
Question: My in vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay with Avelumab is showing high variability between replicates and lower than expected lysis of target cancer cells. What are the potential causes and how can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low PD-L1 expression on target cells | - Confirm PD-L1 expression on your target cell line using flow cytometry or immunohistochemistry. - Consider treating tumor cells with IFN-γ to potentially upregulate PD-L1 expression, though this may not always correlate with increased lysis.[4] |
| Suboptimal effector to target (E:T) ratio | - Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines. Ratios from 1:1 to 20:1 are commonly used.[6] |
| Poor health or activity of effector cells (NK cells) | - Ensure NK cells are properly isolated and handled. Use fresh, healthy donor cells whenever possible. - Confirm the viability and purity of your NK cell population. - Consider pre-activating NK cells with IL-2 or IL-15 to enhance their cytotoxic potential. |
| Inconsistent cell seeding | - Ensure thorough mixing of both target and effector cell suspensions before and during plating. - Use calibrated multichannel pipettes and allow the plate to settle at room temperature on a level surface before incubation to ensure even cell distribution.[7] |
| Fc receptor polymorphism in donor NK cells | - The affinity of the FcγRIIIa (CD16) receptor on NK cells for the Fc portion of IgG1 antibodies can vary between donors due to genetic polymorphisms (V/V, V/F, F/F genotypes), which can impact ADCC activity. If possible, genotype your NK cell donors. |
| Assay methodology issues | - If using a colorimetric (e.g., LDH) or fluorescence-based assay, ensure you are within the linear range of detection. - For flow cytometry-based assays, properly compensate for spectral overlap and use appropriate viability dyes.[1][8] |
Issue 2: Unexpected Results in PD-L1 Immunohistochemistry (IHC)
Question: I am getting weak or inconsistent PD-L1 staining in my tumor tissue samples when preparing for an Avelumab study. How can I improve the reliability of my IHC results?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor tissue fixation | - Ensure fresh tissue is fixed promptly in 10% neutral buffered formalin for an adequate duration (typically 12-24 hours). Over- or under-fixation can mask the antigen. |
| Suboptimal antigen retrieval | - The heat-induced epitope retrieval (HIER) method is critical. Optimize the pH of your citrate buffer (typically pH 6.0) and the heating time and temperature.[9] |
| Incorrect antibody concentration | - Titrate the primary anti-PD-L1 antibody to find the optimal concentration that provides strong specific staining with minimal background. |
| High background staining | - Use an appropriate blocking solution (e.g., 5% normal serum from the species of the secondary antibody) to prevent non-specific antibody binding.[10] - Ensure thorough washing steps between antibody incubations. |
| Interpretation challenges | - PD-L1 staining can be present on both tumor cells and immune cells. Be sure to differentiate between these based on cell morphology. Macrophages, in particular, can show strong PD-L1 positivity and be mistaken for tumor cells.[11] - Staining intensity can be heterogeneous across the tumor. Ensure you are evaluating a representative area of the tissue.[5] |
| Reagent issues | - Check the expiration dates of all reagents, including the primary and secondary antibodies, and the detection system (e.g., DAB).[7] |
Quantitative Data Summary
Table 1: Objective Response Rates (ORR) for Avelumab in Select Cancers
| Cancer Type | Treatment Line | ORR (95% CI) | Reference |
| Metastatic Merkel Cell Carcinoma | First-line | 39.7% (30.7-49.2) | [5] |
| Advanced Urothelial Carcinoma | Post-platinum | 18.2% (8.2-32.7) | [12] |
| Advanced NSCLC | First-line | 19.9% (13.9-27.0) | [13] |
| Advanced Mesothelioma | Post-platinum | 9.4% (3.1-20.7) | [14] |
| Urothelial Carcinoma (in combination with chemotherapy) | First-line (Avelumab 800mg) | 53.8% (25.1-80.8) | [9] |
| Urothelial Carcinoma (in combination with chemotherapy) | First-line (Avelumab 1200mg) | 39.0% (24.2-55.5) | [9] |
Table 2: Incidence of Common Immune-Related Adverse Events (irAEs) with Avelumab (Pooled Data)
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Immune-Related Adverse Events (Overall) | 16.5% | 2.9% | [6][15] |
| Thyroid disorders | 6% | <1% | [15] |
| Rash | 5% | <1% | [15] |
| Colitis | <2% | <1% | [15] |
| Hepatitis | <2% | <1% | [15] |
| Pneumonitis | <2% | <1% | [15] |
| Infusion-Related Reactions | 25.5% | 0.7% | [6][15] |
Experimental Protocols
Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol provides a general framework for assessing Avelumab-mediated ADCC using natural killer (NK) cells as effectors and a cancer cell line as targets.
Materials:
-
Target cancer cells (e.g., a PD-L1 expressing cell line)
-
Effector cells (freshly isolated or cryopreserved human NK cells)
-
Avelumab and isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent dye for flow cytometry)
-
96-well V-bottom plates
Procedure:
-
Target Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest, wash, and resuspend cells in culture medium at a concentration of 1 x 10^5 cells/mL.
-
Plate 50 µL of the target cell suspension (5,000 cells) into each well of a 96-well plate.
-
-
Antibody Addition:
-
Prepare serial dilutions of Avelumab and the isotype control antibody.
-
Add 50 µL of the antibody dilutions to the appropriate wells containing target cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Effector Cell Addition:
-
Prepare NK cells at various concentrations to achieve the desired Effector to Target (E:T) ratios (e.g., 20:1, 10:1, 5:1).
-
Add 100 µL of the NK cell suspension to the wells.
-
Include controls: target cells only (spontaneous release), target cells with lysis buffer (maximum release), and effector cells only.
-
-
Incubation and Detection:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate for 4-6 hours at 37°C in a humidified incubator.
-
For LDH assays, centrifuge the plate again and transfer the supernatant to a new flat-bottom plate for analysis according to the manufacturer's instructions.[6]
-
For flow cytometry-based assays, gently resuspend the cells and stain with appropriate viability dyes (e.g., Annexin V and 7-AAD) before acquisition.[1]
-
Protocol 2: PD-L1 Immunohistochemistry (IHC) on Paraffin-Embedded Tissue
This protocol outlines the key steps for staining PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.[16]
-
-
Staining:
-
Rinse slides with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein blocking solution (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with the primary anti-PD-L1 antibody at the optimized dilution overnight at 4°C.
-
Rinse and incubate with a biotinylated secondary antibody.
-
Rinse and incubate with a streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate-chromogen solution and monitor for color development (typically 2-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
-
Dehydration and Mounting:
Visualizations
Caption: Dual mechanism of action of Avelumab.
Caption: General workflow for troubleshooting unexpected experimental results.
References
- 1. stemcell.com [stemcell.com]
- 2. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. ilcn.org [ilcn.org]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Immunohistochemical Staining of B7-H1 (PD-L1) on Paraffin-embedded Slides of Pancreatic Adenocarcinoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 14. Frontiers | Prognostic role of circulating cytokines and inflammation indexes for avelumab maintenance in metastatic urothelial carcinoma [frontiersin.org]
- 15. Frontiers | Cancer organoid co-culture model system: Novel approach to guide precision medicine [frontiersin.org]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Avelumab Technical Support Center: Enhancing Researcher Compliance and Education
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information to improve compliance and understanding when working with avelumab. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental use.
Troubleshooting Guides
This section provides detailed guidance on managing common adverse events observed during avelumab administration in a research context, based on clinical observations.
Management of Infusion-Related Reactions (IRRs)
Infusion-related reactions are a common occurrence with monoclonal antibody therapies.[1] Proper management is crucial to ensure the continuation of the experimental protocol.
Table 1: Management Protocol for Infusion-Related Reactions
| Grade of Reaction | Symptoms | Recommended Action |
| Grade 1 | Mild flushing, low-grade fever, chills | Slow the infusion rate by 50%.[2][3] |
| Grade 2 | Moderate flushing, fever, chills, urticaria, dyspnea | Temporarily stop the infusion until symptoms resolve to Grade 1 or less, then restart at a 50% slower rate.[2][3] |
| Grade 3 | Severe reaction including hypotension, bronchospasm | Immediately and permanently discontinue the avelumab infusion.[2][3] |
| Grade 4 | Life-threatening event | Immediately and permanently discontinue the avelumab infusion.[2][3] |
Experimental Workflow for Managing Infusion-Related Reactions
References
Validation & Comparative
Avelumab vs. Pembrolizumab: A Comparative Guide for Bladder Cancer Treatment
In the landscape of immunotherapy for bladder cancer, avelumab and pembrolizumab have emerged as significant treatment options. Both are immune checkpoint inhibitors that target the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, but they have distinct mechanisms of action, approved indications, and clinical data supporting their use. This guide provides a detailed comparison of avelumab and pembrolizumab for researchers, scientists, and drug development professionals, focusing on their performance, experimental data, and underlying mechanisms.
Mechanism of Action
Both avelumab and pembrolizumab function by blocking the interaction between PD-1 and PD-L1, which tumor cells often exploit to evade the immune system. However, they target different components of this pathway.
Avelumab is a human IgG1 monoclonal antibody that specifically targets PD-L1 .[1][2][3] By binding to PD-L1 on tumor cells, avelumab prevents it from interacting with the PD-1 receptor on T cells.[1][2][3] This action removes the inhibitory signal, thereby restoring the ability of T cells to recognize and attack cancer cells.[2][4] A unique feature of avelumab is its wild-type IgG1 Fc region, which can engage natural killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a potential dual mechanism of action.[1][4][5]
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T cells.[6][7][8] By binding to PD-1, pembrolizumab blocks its interaction with both PD-L1 and PD-L2, another ligand for PD-1.[9] This blockade releases the "brake" on the immune system, enabling a more robust anti-tumor immune response.[6][7][8]
Clinical Efficacy and Safety
Direct head-to-head randomized trials comparing avelumab and pembrolizumab in bladder cancer are lacking.[10] Therefore, a comparison must be made by examining their pivotal clinical trials in their respective approved settings.
Avelumab: JAVELIN Bladder 100 Trial
The JAVELIN Bladder 100 trial was a phase III study that established avelumab as a first-line maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma who had not progressed on first-line platinum-containing chemotherapy.[11][12]
Experimental Protocol: JAVELIN Bladder 100
-
Study Design: Randomized, open-label, multicenter, phase III trial.[11][12]
-
Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4 to 6 cycles of first-line platinum-based chemotherapy.[11][12]
-
Randomization: Patients were randomized 1:1 to receive either avelumab plus best supportive care (BSC) or BSC alone.[11][12]
-
Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg intravenously every 2 weeks.[13]
-
Secondary Endpoints: Progression-Free Survival (PFS), safety.[11][12]
Efficacy and Safety Data: JAVELIN Bladder 100
| Endpoint | Avelumab + BSC (n=350) | BSC Alone (n=350) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 23.8 months | 15.0 months | 0.76 (0.63 - 0.91) | 0.0036 |
| 2-Year Overall Survival Rate | 49.8% | 38.4% | N/A | N/A |
| Median Progression-Free Survival | 5.5 months | 2.1 months | 0.54 (0.46 - 0.64) | < 0.0001 |
| 2-Year Progression-Free Survival Rate | 23.4% | 7.1% | N/A | N/A |
| Any-Grade Treatment-Related Adverse Events (TRAEs) | 78.2% | N/A | N/A | N/A |
| Grade ≥3 TRAEs | 19.5% | N/A | N/A | N/A |
Data from longer-term follow-up of the JAVELIN Bladder 100 trial.[11][14]
Pembrolizumab: KEYNOTE-045 Trial
The KEYNOTE-045 trial was a phase III study that established pembrolizumab as a second-line treatment for patients with locally advanced or metastatic urothelial carcinoma that has progressed during or after platinum-containing chemotherapy.[6][15][16]
Experimental Protocol: KEYNOTE-045
-
Study Design: Randomized, open-label, multicenter, phase III trial.[15][16][17]
-
Patient Population: Patients with metastatic or locally advanced urothelial cancer that recurred or progressed following platinum-based chemotherapy.[16][17]
-
Randomization: Patients were randomized 1:1 to receive either pembrolizumab or investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[15][17]
-
Treatment Regimen: Pembrolizumab was administered at a dose of 200 mg intravenously every 3 weeks.[17]
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[15]
-
Secondary Endpoints: Objective Response Rate (ORR), duration of response, and safety.[16]
Efficacy and Safety Data: KEYNOTE-045
| Endpoint | Pembrolizumab (n=270) | Chemotherapy (n=272) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 10.3 months | 7.4 months | 0.70 (0.57 - 0.86) | 0.0003 |
| 18-Month Overall Survival Rate | 33.2% | 19.7% | N/A | N/A |
| Median Progression-Free Survival | 2.1 months | 3.3 months | 0.96 (0.79 - 1.16) | 0.32 |
| Objective Response Rate | 21.1% | 11.0% | N/A | N/A |
| Median Duration of Response | Not Reached | 4.4 months | N/A | N/A |
| Any-Grade Treatment-Related Adverse Events | 63.6% | Not specified | N/A | N/A |
| Grade ≥3 Treatment-Related Adverse Events | 15.0% | 49.3% | N/A | N/A |
Data from mature results of the KEYNOTE-045 trial.[18][19][20]
Observational and Retrospective Comparisons
While direct randomized comparisons are unavailable, some observational and retrospective studies have attempted to compare the outcomes of avelumab maintenance with second-line pembrolizumab. One such multicenter retro-prospective study (AVePEm) found no significant differences in overall survival and progression-free survival between the two treatment strategies.[10][21] In this study, the median OS was 27 months for the avelumab group and 26 months for the pembrolizumab group.[21] The median PFS from the start of immunotherapy was 7.5 months for avelumab and 5.5 months for pembrolizumab.[10][21] It is crucial to note that these are not direct comparisons from a randomized trial and should be interpreted with caution.
Conclusion
Avelumab and pembrolizumab are both valuable immunotherapies for bladder cancer, but they are established in different clinical settings. Avelumab has demonstrated a significant survival benefit as a first-line maintenance therapy for patients who have not progressed on initial platinum-based chemotherapy. Pembrolizumab has shown superior overall survival compared to chemotherapy in the second-line setting for patients whose disease has progressed after platinum-based chemotherapy.
The choice between these agents is currently dictated by the clinical scenario and their approved indications. Future research, including potential head-to-head trials or real-world evidence analyses, will be crucial to further delineate the comparative effectiveness of these two important therapies and to determine the optimal sequencing of immunotherapy in the management of advanced bladder cancer.
References
- 1. A review of avelumab in locally advanced and metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avelumab in the Treatment of Bladder Cancer: Current Insights and Future Prospects - Ecurater Journals [ecurater.com]
- 5. researchgate.net [researchgate.net]
- 6. aacr.org [aacr.org]
- 7. Keytruda (Pembrolizumab) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 8. Pembrolizumab for Bladder Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Pembrolizumab for BCG-Unresponsive, High-Risk Non–Muscle Invasive Bladder Cancer - The ASCO Post [ascopost.com]
- 10. Clinical outcomes of avelumab and pembrolizumab in advanced urothelial cancer: an observational multicenter retro-prospective study on patients undergoing treatment in clinical practice (AVePEm study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Avelumab First-Line Maintenance for Advanced Urothelial Carcinoma: Results From the JAVELIN Bladder 100 Trial After ≥2 Years of Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 15. Efficacy and safety of pembrolizumab in metastatic urothelial carcinoma: results from KEYNOTE-045 and KEYNOTE-052 after up to 5 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KEYNOTE-045 Trial Finds Pembrolizumab Improves Survival Over Chemotherapy in Advanced Urothelial Cancer - The ASCO Post [ascopost.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. onclive.com [onclive.com]
- 20. curetoday.com [curetoday.com]
- 21. Clinical outcomes of avelumab and pembrolizumab in advanced urothelial cancer: an observational multicenter retro-prospective study on patients undergoing treatment in clinical practice (AVePEm study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Avelumab vs. Atezolizumab: A Comparative Analysis for Merkel Cell Carcinoma
In the landscape of immunotherapy for the rare and aggressive skin cancer, Merkel cell carcinoma (MCC), two prominent players have emerged: avelumab and atezolizumab. Both are immune checkpoint inhibitors targeting the programmed death-ligand 1 (PD-L1), but a direct head-to-head comparison in a clinical trial setting for MCC is currently unavailable. This guide provides an objective comparison based on existing data to assist researchers, scientists, and drug development professionals in understanding their respective clinical performance and experimental backgrounds.
Mechanism of Action: Targeting the PD-1/PD-L1 Pathway
Both avelumab and atezolizumab are human monoclonal antibodies that bind to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1] This blockade removes the inhibitory signal that cancer cells exploit to evade the immune system, thereby restoring the T-cells' ability to recognize and attack tumor cells.[1]
A key distinction lies in their antibody structure. Avelumab is a fully human IgG1 monoclonal antibody with a native Fc region.[2] This allows for antibody-dependent cell-mediated cytotoxicity (ADCC), a potential dual mechanism of action where natural killer (NK) cells can also target and kill tumor cells.[2] In contrast, atezolizumab has been specifically engineered to avoid ADCC, which may reduce the risk of depleting PD-L1-expressing T lymphocytes.[2]
References
Avelumab vs. Durvalumab: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, the anti-PD-L1 checkpoint inhibitors avelumab (Bavencio®) and durvalumab (Imfinzi®) have emerged as critical therapeutic options for a range of malignancies. While both monoclonal antibodies target the programmed death-ligand 1 (PD-L1), subtle differences in their molecular structure, mechanism of action, and clinical applications are of significant interest to the scientific and drug development community. This guide provides an objective comparison of their clinical outcomes, supported by experimental data, to inform ongoing research and development.
Mechanism of Action: A Tale of Two Antibodies
Both avelumab and durvalumab function by blocking the interaction between PD-L1, a transmembrane protein often overexpressed on tumor cells, and its receptors, PD-1 and CD80, on activated T cells.[1][2] This blockade effectively releases the "brakes" on the anti-tumor immune response, allowing cytotoxic T cells to recognize and eliminate cancer cells.
A key distinguishing feature lies in their Fc (fragment crystallizable) region. Avelumab, a fully human IgG1 monoclonal antibody, possesses a native Fc region.[2][3] This allows it to engage with Fc receptors on immune effector cells, such as natural killer (NK) cells, potentially inducing antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells.[2][3][4] In contrast, durvalumab, a human IgG1κ monoclonal antibody, has been engineered to not mediate ADCC.[5]
Figure 1. Comparative Mechanism of Action of Avelumab and Durvalumab.
Clinical Efficacy in Key Indications
A direct head-to-head comparison of avelumab and durvalumab in a single clinical trial is not available. Therefore, this comparison is based on data from their respective landmark clinical trials in non-small cell lung cancer (NSCLC) and urothelial carcinoma (UC).
Non-Small Cell Lung Cancer (NSCLC)
Durvalumab has established a significant role in the treatment of unresectable, Stage III NSCLC. The pivotal PACIFIC trial demonstrated a substantial improvement in overall survival (OS) and progression-free survival (PFS) with durvalumab as consolidation therapy after chemoradiotherapy.
Avelumab was investigated in patients with platinum-treated advanced NSCLC in the JAVELIN Lung 200 trial. The trial did not meet its primary endpoint of improving OS compared to docetaxel in the PD-L1-positive population.[2][6] However, a favorable safety profile was noted.[6]
| Clinical Trial | Drug | Indication | Treatment Arm | Control Arm | Median OS | Median PFS | Objective Response Rate (ORR) |
| PACIFIC | Durvalumab | Stage III, unresectable NSCLC (post-chemoradiotherapy) | Durvalumab | Placebo | 47.5 months | 16.9 months | 28.4% |
| JAVELIN Lung 200 | Avelumab | Platinum-treated, PD-L1+ advanced NSCLC | Avelumab | Docetaxel | 11.4 months | Not Reported | Not Reported |
Table 1: Comparison of Clinical Outcomes in Non-Small Cell Lung Cancer.
Urothelial Carcinoma (UC)
In the setting of advanced or metastatic urothelial carcinoma, avelumab has become a standard of care as a first-line maintenance therapy for patients who have not progressed on platinum-based chemotherapy, based on the results of the JAVELIN Bladder 100 trial.
Durvalumab has also shown clinical activity in urothelial carcinoma. A phase I/II study demonstrated meaningful clinical activity, particularly in patients with PD-L1-positive tumors.[1] However, the phase III DANUBE trial, which evaluated durvalumab as a first-line treatment, did not meet its primary endpoint of improving OS compared to chemotherapy.[7]
| Clinical Trial | Drug | Indication | Treatment Arm | Control Arm | Median OS | Median PFS | Objective Response Rate (ORR) |
| JAVELIN Bladder 100 | Avelumab | 1L Maintenance in advanced UC (post-chemotherapy) | Avelumab + BSC | BSC alone | 23.8 months | 5.5 months | Not Applicable (Maintenance Setting) |
| Phase I/II Study | Durvalumab | Previously treated advanced/metastatic UC | Durvalumab | Single Arm | 18.2 months | 1.5 months | 17.8% |
| DANUBE (PD-L1 high) | Durvalumab | 1L advanced/metastatic UC | Durvalumab | Chemotherapy | 14.4 months | Not Reported | Not Reported |
Table 2: Comparison of Clinical Outcomes in Urothelial Carcinoma. BSC = Best Supportive Care.
Safety and Tolerability
Both avelumab and durvalumab exhibit a safety profile consistent with the anti-PD-1/PD-L1 class of agents, with immune-related adverse events (irAEs) being the most common. Pooled analyses of avelumab trials have shown it to be generally well-tolerated.[4][5] Infusion-related reactions are a notable adverse event with avelumab.[5]
| Adverse Event (Grade 3-4) | Avelumab (JAVELIN Bladder 100) | Durvalumab (PACIFIC) |
| Any Treatment-Related AE | 47.4% | 29.9% |
| Immune-Related AEs | Not specifically reported as Grade 3-4 in this format | 3.4% (Pneumonitis) |
| Pneumonitis | Not specifically reported as Grade 3-4 in this format | 3.4% |
| Discontinuation due to AEs | 11.9% | 15.4% |
Table 3: Comparison of Grade 3-4 Adverse Events in Pivotal Trials.
Experimental Protocols
JAVELIN Bladder 100 (Avelumab)
-
Study Design: A phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[8][9]
-
Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinum-containing chemotherapy.[9]
-
Intervention: Patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.[10]
-
Primary Endpoint: Overall survival.[9]
Figure 2. JAVELIN Bladder 100 Experimental Workflow.
PACIFIC (Durvalumab)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter, international trial.[11]
-
Patient Population: Patients with Stage III, locally advanced, unresectable NSCLC who had not progressed following platinum-based chemotherapy concurrent with radiation therapy.[12]
-
Intervention: Patients were randomized 2:1 to receive either durvalumab (10 mg/kg intravenously every 2 weeks) or placebo for up to 12 months.[13]
-
Primary Endpoints: Progression-free survival and overall survival.[13]
Figure 3. PACIFIC Trial Experimental Workflow.
Conclusion
Avelumab and durvalumab are both effective anti-PD-L1 immunotherapies with distinct clinical profiles. Avelumab's unique potential to induce ADCC and its proven efficacy as a first-line maintenance therapy in urothelial carcinoma are key differentiators. Durvalumab has set a new standard of care in Stage III NSCLC with its robust survival benefit as a consolidation therapy. The choice between these agents is currently dictated by their specific approved indications. For researchers and drug development professionals, the divergent clinical outcomes in certain indications, despite a shared primary target, underscore the importance of subtle mechanistic differences and optimal clinical trial design in harnessing the full potential of immunotherapy. Further research into biomarkers and combination strategies will continue to refine the application of these important therapeutic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. Imfinzi (Durvalumab) a New PD-L1 Inhibitor Approved for the Treatment of Advanced or Metastatic Urothelial Cancer [theoncologynurse.com]
- 4. Safety profile of avelumab in patients with advanced solid tumors: A pooled analysis of data from the phase 1 JAVELIN solid tumor and phase 2 JAVELIN Merkel 200 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Durvalumab alone and durvalumab plus tremelimumab versus chemotherapy in previously untreated patients with unresectable, locally advanced or metastatic urothelial carcinoma (DANUBE): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Durvalumab showed long and durable effects after chemoradiotherapy in stage III non-small cell lung cancer: results of the PACIFIC study - Uemura - Journal of Thoracic Disease [jtd.amegroups.org]
- 13. filippodemarinis.it [filippodemarinis.it]
A Comparative Guide: Avelumab in Combination with Axitinib versus Sunitinib for Advanced Renal Cell Carcinoma
This guide provides a comprehensive comparison of avelumab in combination with axitinib against sunitinib, two prominent first-line treatment options for patients with advanced renal cell carcinoma (aRCC). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, protocols, and mechanisms of action.
Efficacy and Safety Data
The pivotal phase III JAVELIN Renal 101 trial provides the most robust dataset for comparing the combination of avelumab and axitinib with sunitinib monotherapy.[1] The final analysis of this study, with a minimum follow-up of 68 months, offers long-term insights into the efficacy and safety of these treatments.[1][2]
Efficacy Outcomes
The combination of avelumab and axitinib demonstrated a significant improvement in progression-free survival (PFS) and objective response rate (ORR) compared to sunitinib.[1][3] While a numerical advantage was observed for overall survival (OS) with the combination therapy, it did not reach statistical significance in the final analysis.[1] Subsequent therapies, including the use of PD-(L)1 inhibitors in the sunitinib arm, may have influenced the OS results.[1][2]
Table 1: Efficacy in the Overall Population (JAVELIN Renal 101, minimum 68 months follow-up) [1][4]
| Efficacy Endpoint | Avelumab + Axitinib (n=442) | Sunitinib (n=444) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 44.8 months | 38.9 months | 0.88 (0.749-1.039) | 0.0669 |
| Median Progression-Free Survival (PFS) | 13.9 months | 8.5 months | 0.66 (0.566-0.769) | < 0.0001 |
| 5-Year PFS Rate | 12.0% | 4.4% | - | - |
| Objective Response Rate (ORR) | 59.7% | 32.0% | - | - |
| Complete Response (CR) | Not explicitly stated in these results | Not explicitly stated in these results | - | - |
| Duration of Response (DoR) ≥5 years | 16.4% | 9.2% | - | - |
Table 2: Efficacy in the PD-L1-Positive Population (JAVELIN Renal 101, minimum 68 months follow-up) [1]
| Efficacy Endpoint | Avelumab + Axitinib | Sunitinib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 43.2 months | 36.2 months | 0.86 (0.701-1.057) | 0.0755 |
| Median Progression-Free Survival (PFS) | 13.8 months | 7.2 months | 0.61 (0.47-0.79) | < 0.0001 |
| 5-Year PFS Rate | 13.4% | 3.6% | - | - |
| Objective Response Rate (ORR) | 55.2% | 25.5% | - | - |
Safety Profile
The safety profiles of the two treatment regimens were manageable and consistent with the known toxicities of each agent.[1][3]
Table 3: Treatment-Related Adverse Events (TRAEs) in the Overall Population (JAVELIN Renal 101) [1][2][5]
| Adverse Event | Avelumab + Axitinib | Sunitinib |
| Any Grade TRAEs | 99.5% | 99.3% |
| Grade ≥3 TRAEs | 66.8% | 61.5% |
| Most Common Adverse Reactions (≥20%) with Avelumab + Axitinib | Diarrhea, fatigue, hypertension, musculoskeletal pain, nausea, mucositis, palmar-plantar erythrodysesthesia, dysphonia, decreased appetite, hypothyroidism, rash, hepatotoxicity, cough, dyspnea, abdominal pain, and headache.[6] | Not detailed in the same manner in the provided results. |
Experimental Protocols
The JAVELIN Renal 101 trial (NCT02684006) was a phase 3, multinational, randomized, open-label, parallel-arm study.[7][8]
Patient Population
Eligible participants were patients with previously untreated advanced renal cell carcinoma with a clear-cell component.[8][9] Patients were stratified by Eastern Cooperative Oncology Group (ECOG) performance status (0 vs. 1) and geographic region.[9][10]
Treatment Regimens
-
Avelumab + Axitinib Arm: Patients received avelumab at a dose of 10 mg/kg as an intravenous infusion every 2 weeks, in combination with axitinib 5 mg taken orally twice daily.[6][11]
-
Sunitinib Arm: Patients received sunitinib at a dose of 50 mg taken orally once daily for 4 weeks, followed by a 2-week off period, in a 6-week cycle.[6][11]
Treatment was continued until radiographic progression or unacceptable toxicity.[6]
Endpoints
-
Primary Endpoints: The two independent primary endpoints were progression-free survival (PFS) and overall survival (OS) in patients with PD-L1-positive tumors.[1][2]
-
Key Secondary Endpoints: Key secondary endpoints included OS and PFS in the overall population, as well as objective response rate and safety.[2][11]
Signaling Pathways and Mechanisms of Action
The combination of avelumab and axitinib leverages two distinct but complementary mechanisms to combat tumor growth and progression.[12][13]
Avelumab: PD-L1 Inhibition
Avelumab is a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody.[10] By binding to PD-L1, avelumab prevents its interaction with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal that cancer cells use to evade the immune system.[12] This restores the anti-tumor T-cell response. Avelumab may also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[13]
Axitinib: VEGFR Inhibition
Axitinib is a potent and selective tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[9][10] By inhibiting these receptors, axitinib blocks the signaling pathways that lead to angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[14][15]
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[14][16] It inhibits several RTKs, including VEGFRs and platelet-derived growth factor receptors (PDGFRs), which are involved in both tumor angiogenesis and tumor cell proliferation.[14][17] Sunitinib also inhibits other kinases such as c-Kit.[16][18]
Visualizations
Signaling Pathway Diagrams
Caption: Avelumab and Axitinib Signaling Pathways.
Caption: Sunitinib Multi-Targeted Signaling Pathway.
Experimental Workflow
Caption: JAVELIN Renal 101 Experimental Workflow.
References
- 1. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Avelumab plus axitinib vs. sunitinib for advanced renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of Avelumab With Axitinib Versus Sunitinib In Advanced Renal Cell Cancer (JAVELIN Renal 101) [clin.larvol.com]
- 5. urotoday.com [urotoday.com]
- 6. FDA approves avelumab plus axitinib for renal cell carcinoma | FDA [fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avelumab plus axitinib vs sunitinib for advanced renal cell carcinoma: Japanese subgroup analysis from JAVELIN Renal 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Updated efficacy results from the JAVELIN Renal 101 trial: first-line avelumab plus axitinib versus sunitinib in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Profile of Avelumab Plus Axitinib in the Treatment of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sunitinib - Wikipedia [en.wikipedia.org]
- 15. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
Avelumab Head-to-Head Clinical Trial Comparison Guide
This guide provides a detailed comparison of avelumab with other immunotherapies, based on available head-to-head and indirect clinical trial data. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of avelumab's performance and supporting experimental evidence.
Avelumab's Mechanism of Action
Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By binding to PD-L1 on tumor cells and immune cells, avelumab prevents the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells.[1] This blockade removes the inhibitory signal, restoring cytotoxic T-cell activity, proliferation, and cytokine production, thereby enabling the immune system to recognize and attack cancer cells.[2][3] A distinguishing feature of avelumab is its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism where the antibody engages natural killer (NK) cells to lyse tumor cells.[2]
References
Real-World Effectiveness of Avelumab: A Comparative Guide
Avelumab, an immune checkpoint inhibitor targeting programmed death-ligand 1 (PD-L1), has become a standard of care in the treatment of several advanced cancers. This guide provides a comparative analysis of the real-world effectiveness of avelumab in locally advanced or metastatic urothelial carcinoma and advanced renal cell carcinoma, juxtaposed with other therapeutic alternatives. The data presented is collated from pivotal clinical trials and real-world evidence studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance in everyday clinical practice.
Avelumab's Mechanism of Action
Avelumab is a human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 and B7.1 receptors on T-cells.[1][2][3] This blockade releases the inhibitory brakes on the immune system, restoring T-cell activity against cancer cells.[2][3] Uniquely, avelumab's native Fc region is maintained, which allows it to engage natural killer (NK) cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC), a secondary mechanism for targeting and destroying tumor cells.[2]
Advanced Urothelial Carcinoma: Avelumab as First-Line Maintenance
Avelumab is a standard first-line (1L) maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma (la/mUC) whose disease has not progressed on platinum-based chemotherapy. This was established by the pivotal Phase 3 JAVELIN Bladder 100 trial.[4] Real-world studies have since corroborated these findings.
Experimental Protocol: JAVELIN Bladder 100
The JAVELIN Bladder 100 trial was a Phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[4][5]
Inclusion Criteria: Patients with unresectable locally advanced or metastatic urothelial carcinoma who had not progressed after 4-6 cycles of first-line gemcitabine with either cisplatin or carboplatin.[4][6]
Treatment: Following a 4-10 week interval after the last chemotherapy dose, eligible patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.[4][7]
Primary Endpoint: Overall Survival (OS).[7]
Comparative Real-World Efficacy in Urothelial Carcinoma
Real-world studies have demonstrated that the effectiveness of avelumab maintenance is consistent with the results from the JAVELIN Bladder 100 trial.[8] A systematic review and meta-analysis of 45 real-world studies, encompassing over 2,600 patients, found a pooled 12-month overall survival rate of 69% and a 12-month progression-free survival rate of 39%.[1]
| Study (Avelumab) | Patient Population (n) | Median OS from start of Avelumab (months) | Median PFS from start of Avelumab (months) |
| JAVELIN Bladder 100 | 350 | 23.8 | 5.5 |
| PATRIOT-II (Real-World) | 160 | 24.4 | 5.4 |
| Italian RWE Program | 411 | Not Reached | 8.1 |
| SPEAR Bladder-II (RWE) | 186 | 18.5 | - |
| Study (Other Agents - RWE) | Agent | Patient Population (n) | Median OS (months) | Median PFS (months) |
| Danish RWE Study | Pembrolizumab | 77 (2nd line) | 9.1 | 2.9 |
| Single Institution RWE | Atezolizumab | 63 (post-platinum) | 6 | 3 |
| Multicenter RWE | Atezolizumab | 185 (post-platinum) | 20.0 | 4.8 |
Note: Direct comparisons between these studies should be made with caution due to differences in study design, patient populations, and lines of therapy.
Advanced Renal Cell Carcinoma: Avelumab in Combination with Axitinib
For advanced renal cell carcinoma (aRCC), avelumab is approved in combination with the tyrosine kinase inhibitor (TKI) axitinib for first-line treatment. This was based on the JAVELIN Renal 101 trial.
Experimental Protocol: AVION Real-World Study
The AVION study is a prospective, non-interventional study evaluating the effectiveness and safety of avelumab plus axitinib in routine clinical practice.[9][10][11]
Inclusion Criteria: Patients with a confirmed diagnosis of advanced RCC who have initiated first-line treatment with avelumab and axitinib.[10]
Treatment: Avelumab 800 mg is administered intravenously every 2 weeks in combination with axitinib 5 mg orally twice daily.[10]
Primary Objective: To evaluate the overall survival rate at 12 months.[9]
Comparative Real-World Efficacy in Renal Cell Carcinoma
Real-world studies of avelumab plus axitinib have shown outcomes consistent with the pivotal JAVELIN Renal 101 trial.[9][12] Below is a comparison with other real-world data for commonly used combination therapies in aRCC.
| Study (Avelumab + Axitinib) | Patient Population (n) | Median OS (months) | Median PFS (months) | ORR (%) |
| AVION (RWE) | 104 | Not Reached | 11.3 | 46.0 |
| J-DART (RWE) | 48 | - | 15.3 | 48.8 |
| RAVE-Renal (RWE) | 125 | Not Reached | 14.9 | 44.3 |
| Study (Other Combinations - RWE) | Combination | Patient Population (n) | Median OS (months) | Median PFS (months) | ORR (%) |
| Northwestern RWE | Pembrolizumab + Axitinib | 31 | Not Reached | 37.4 | - |
| US Oncology Network RWE | Pembrolizumab + Axitinib | 146 | - | - | 71.0 |
| Flatiron Health RWE | Pembrolizumab + Axitinib | 355 | - | - | 47.9 |
| Japanese RWE | Nivolumab + Ipilimumab | 84 | 50.9 | 13.3 | 47.6 |
| US Oncology Network RWE | Nivolumab + Ipilimumab | 185 | 38.4 | 11.1 | - |
Note: ORR = Objective Response Rate. Direct comparisons between these studies should be made with caution due to differences in study design, patient populations, and data collection methodologies.
Safety and Tolerability in the Real World
Real-world data indicate that avelumab's safety profile is manageable and consistent with what has been observed in clinical trials. In urothelial carcinoma, one study reported that 7.1% of patients experienced all-cause grade 3 or 4 adverse events.[13] In the PATRIOT-II study, grade ≥3 treatment-related adverse events occurred in 9.4% of patients.[8] For renal cell carcinoma, the AVION study reported that treatment-related adverse events led to the discontinuation of avelumab in 6.7% of patients and axitinib in 9.6% of patients.[9]
Conclusion
Real-world evidence supports the effectiveness and safety of avelumab as a first-line maintenance therapy in advanced urothelial carcinoma and in combination with axitinib for first-line treatment of advanced renal cell carcinoma. The outcomes observed in routine clinical practice are largely consistent with the pivotal clinical trials that led to its approval. While direct head-to-head real-world comparisons are limited, the available data suggest that avelumab's performance is comparable to other standard-of-care immunotherapies and combination regimens in these settings. Future real-world research with larger, more diverse patient populations and longer follow-up will continue to refine our understanding of avelumab's role in the evolving cancer treatment landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
- 8. Avelumab First-Line Maintenance for Locally Advanced or Metastatic Urothelial Carcinoma: Results From the Real-World US PATRIOT-II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. urotoday.com [urotoday.com]
- 12. mdpi.com [mdpi.com]
- 13. Real-world efficacy and tolerability of axitinib + pembrolizumab in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Avelumab: A Comparative Guide to its Cost-Effectiveness in Oncology
Avelumab, a human anti-programmed death-ligand 1 (PD-L1) antibody, has emerged as a significant advancement in the treatment of various cancers. This guide provides a comprehensive comparison of the cost-effectiveness of avelumab against other therapeutic alternatives, supported by data from key clinical studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of avelumab's economic and clinical value.
Quantitative Analysis of Cost-Effectiveness
The economic viability of avelumab has been assessed in multiple studies, primarily focusing on its use as a first-line maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma (UC) and in combination with axitinib for advanced renal cell carcinoma (RCC). The following tables summarize the key quantitative data from these analyses, presenting incremental cost-effectiveness ratios (ICERs), quality-adjusted life years (QALYs), and overall costs.
Avelumab for Advanced or Metastatic Urothelial Carcinoma
Avelumab as a first-line maintenance therapy plus best supportive care (BSC) has been consistently compared with BSC alone. The primary clinical data for these analyses are derived from the JAVELIN Bladder 100 trial.
| Country/Region | Comparator | Incremental Cost | Incremental QALYs | ICER per QALY Gained | Key Findings |
| Scotland | BSC alone | £9,446[1][2] | 0.63[1][2] | £15,046[1][2] | Considered a cost-effective treatment option.[1][2] |
| United States | BSC alone | - | 0.465 (all patients)[3] | $102,365 (all patients)[3] | May be a cost-effective option at a willingness-to-pay (WTP) threshold of $150,000/QALY.[3] |
| United States | BSC alone | - | 1.007 (PD-L1 positive)[3] | $106,253 (PD-L1 positive)[3] | Cost-effective in the PD-L1-positive population at a WTP of $150,000.[4][5][6] |
| China | BSC alone | - | - | $241,610.25 (overall)[4] | Not cost-effective at a WTP threshold of $30,447.09.[4][5][6] |
| China | BSC alone | - | - | $100,528.29 (PD-L1 positive)[4] | Not cost-effective at a WTP threshold of $30,447.09.[4][5][6] |
| Netherlands | BSC alone | €48,186 | 0.63 | €76,450 | Likely to be a cost-effective treatment. |
| France | BSC alone | €97,166 | 0.67 | €145,626[7] | Associated with a favorable cost-effectiveness profile.[7] |
| Taiwan | BSC alone | - | 0.61[8][9] | NT$1,827,680[8][9] | Determined to be a cost-effective treatment strategy.[8] |
| Ireland | BSC alone | €68,793[10] | 0.59[10] | €116,360[10] | Not recommended for reimbursement unless cost-effectiveness can be improved.[10] |
Avelumab for Advanced Renal Cell Carcinoma
In the context of advanced RCC, avelumab in combination with axitinib has been compared to sunitinib.
| Country/Region | Comparator | Incremental Cost | Incremental QALYs | ICER per QALY Gained | Key Findings |
| United States | Sunitinib | $214,788 | 0.38 | $565,232[11] | Not cost-effective at a WTP threshold of $150,000 per QALY.[11] |
Experimental Protocols
The cost-effectiveness analyses cited in this guide predominantly utilize two main types of economic models: Partitioned Survival Models and Markov Models. These models are informed by clinical data from pivotal trials, most notably the JAVELIN Bladder 100 trial for urothelial carcinoma.
Partitioned Survival Model
This was the most commonly used model in the reviewed studies for urothelial carcinoma.[1][2][12][7][9][10]
-
Model Structure: The model typically consists of three mutually exclusive health states:
-
Pre-progression: Patients are alive and have not experienced disease progression.
-
Post-progression: Patients are alive but have experienced disease progression.
-
Death: The absorbing state.
-
-
Patient Flow: All patients begin in the "pre-progression" state and can either move to "post-progression" or "death" based on survival curves for progression-free survival (PFS) and overall survival (OS). Patients in the "post-progression" state can only transition to "death".
-
Data Inputs:
-
Clinical Efficacy: PFS and OS data were derived from the JAVELIN Bladder 100 trial.[1][2][12][7][9][10]
-
Costs: Included drug acquisition and administration, management of adverse events, healthcare resource utilization, and end-of-life costs. These were sourced from national databases and published literature.[1][2][12][7]
-
Health Utilities: Quality-of-life data, used to calculate QALYs, were often sourced from the clinical trial itself or from published literature.[4][12]
-
-
Time Horizon: A lifetime horizon (e.g., 10 to 25 years) was typically adopted to capture all relevant costs and outcomes.[7][10]
Markov Model
This model was also employed to assess the cost-effectiveness of avelumab.[3][4][11]
-
Model Structure: Similar to the partitioned survival model, a Markov model for this context would typically involve discrete health states (e.g., progression-free, progressed disease, and death).
-
Patient Flow: Patients transition between these states over discrete time intervals (cycles). Transition probabilities are calculated based on data from clinical trials.
-
Data Inputs: The types of data inputs are analogous to those used in the partitioned survival model, including clinical efficacy, costs, and health state utilities.[3][4][11]
Visualizations
To better illustrate the concepts discussed, the following diagrams represent the mechanism of action of avelumab and the typical workflow of the economic models used in its evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cost-effectiveness analysis for avelumab first-line maintenance treatment of advanced urothelial carcinoma in Scotland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness of Avelumab Maintenance Therapy for Advanced or Metastatic Urothelial Carcinoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cost-Effectiveness of Avelumab Maintenance Therapy Plus Best Supportive Care vs. Best Supportive Care Alone for Advanced or Metastatic Urothelial Carcinoma [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Cost-Effectiveness of Avelumab Maintenance Therapy Plus Best Supportive Care vs. Best Supportive Care Alone for Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness of avelumab first-line maintenance therapy for adult patients with locally advanced or metastatic urothelial carcinoma in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. A cost‐effectiveness analysis of avelumab plus best supportive care versus best supportive care alone as first‐line maintenance treatment for patients with locally advanced or metastatic urothelial carcinoma in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncpe.ie [ncpe.ie]
- 11. A Cost-Effectiveness Analysis: First-Line Avelumab Plus Axitinib Versus Sunitinib for Advanced Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cost-Effectiveness Analysis for Avelumab as a First-Line Maintenance Treatment of Advanced Urothelial Carcinoma in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
Awaiting the Arrival: A Comparative Framework for Avelumab Biosimilars
As of late 2025, the landscape of immuno-oncology awaits the introduction of biosimilars for avelumab, the active ingredient in Bavencio®. While no avelumab biosimilars have yet been approved, their eventual arrival is anticipated to increase accessibility to this important checkpoint inhibitor. This guide offers a prospective comparative analysis framework for researchers, scientists, and drug development professionals, outlining the essential data and experimental protocols that will be critical for evaluating the biosimilarity of future avelumab candidates against the reference product.
Avelumab is a human IgG1 lambda monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, avelumab unleashes the body's T-cells to recognize and attack cancer cells.[1][2][3] Furthermore, avelumab's native Fc region is thought to engage the innate immune system and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3][4]
The development and approval of a biosimilar is a rigorous process governed by stringent regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The cornerstone of this process is the "totality of the evidence" approach, which requires a comprehensive demonstration of similarity to the reference product in terms of quality, biological activity, safety, and efficacy.
The Avelumab Signaling Pathway
The mechanism of action of avelumab involves the blockade of the PD-L1 signaling pathway, which is a major mechanism of immune evasion by tumor cells. The following diagram illustrates this pathway and the intervention of avelumab.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. EMA Finalises Guidelines for Biosimilar mAbs [spglobal.com]
- 3. EMA adopts guideline on biosimilar monoclonal antibodies [gabionline.net]
- 4. Quality, Non-clinical and Clinical Considerations for Biosimilar Monoclonal Antibody Development: EU, WHO, USA, Canada, and BRICS-TM Regulatory Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
